molecular formula C7H5ClO5S B094297 5-Chlorosulfonyl-2-hydroxybenzoic acid CAS No. 17243-13-9

5-Chlorosulfonyl-2-hydroxybenzoic acid

Cat. No.: B094297
CAS No.: 17243-13-9
M. Wt: 236.63 g/mol
InChI Key: SJXHSFSHNKFRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. Its multifunctional structure, incorporating both a chlorosulfonyl group and a hydroxybenzoic acid moiety, makes it a valuable precursor for synthesizing novel sulfonamide-based compounds. Research has demonstrated that derivatives synthesized from this scaffold, particularly Schiff bases and amides, exhibit promising in vitro biological activity. These derivatives have shown notable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reaching values as low as 15.62 μmol/L . Furthermore, the compound's derivatives have displayed potent and selective activity against mycobacterial strains, especially Mycobacterium kansasii , with MIC values reported at ≤1 μmol/L, indicating its potential for development in tuberculosis-related research . The primary mechanism of action for sulfonamide derivatives is often linked to the inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of bacteria . This compound enables researchers to explore innovative mechanisms, such as the inhibition of bacterial β-carbonic anhydrase, opening avenues for designing anti-tuberculosis agents with novel targets . Its primary research applications include serving as a key intermediate in the synthesis of potential pharmaceutical agents, agrochemicals, and other specialty chemicals, facilitating the discovery of new therapeutic candidates to address the challenge of microbial resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorosulfonyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHSFSHNKFRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380430
Record name 5-Chlorosulfonyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17243-13-9
Record name 5-Chlorosulfonyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorosulfonyl-2-hydroxybenzoic Acid from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorosulfonyl-2-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and chemical research, from the readily available starting material, salicylic acid. This document details the chemical properties, reaction parameters, a step-by-step experimental protocol, and purification methods.

Introduction

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is a key building block in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid group on a phenolic backbone, makes it a versatile reagent for the development of novel therapeutic agents and other functional materials. The direct chlorosulfonation of salicylic acid provides a straightforward route to this important intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material and the final product is presented below for easy reference.

PropertySalicylic AcidThis compound
Molecular Formula C₇H₆O₃C₇H₅ClO₅S
Molecular Weight 138.12 g/mol 236.63 g/mol
CAS Number 69-72-717243-13-9
Appearance White crystalline solidSolid
Melting Point 158-161 °C178-182 °C

Synthesis of this compound

The synthesis involves the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid. The hydroxyl and carboxyl groups on the benzene ring are ortho-, para-directing activators. However, due to steric hindrance from the carboxyl group at the ortho position, the sulfonation occurs predominantly at the para position relative to the hydroxyl group, yielding the 5-substituted product.

Reaction Parameters

The following table summarizes the key parameters for the chlorosulfonation of salicylic acid.

ParameterValueReference
Reactants Salicylic Acid, Chlorosulfonic Acid
Reaction Temperature 70-80 °C[1]
Reaction Time 1.5 hours[1]
Reported Yield 65%[1]
Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds and specific literature data for the reaction of salicylic acid.[1]

Materials:

  • Salicylic Acid

  • Chlorosulfonic Acid (freshly distilled is recommended)

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a molar excess of chlorosulfonic acid (e.g., 4-5 equivalents for each equivalent of salicylic acid). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Salicylic Acid: Slowly and portion-wise, add salicylic acid to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the complete addition of salicylic acid, remove the ice bath and gradually heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature for 1.5 hours with constant stirring. The reaction mixture will likely become a viscous slurry.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system can be a mixture of dichloromethane and hexane or aqueous ethanol. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a suitable drying agent to a constant weight.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Salicylic_Acid Salicylic Acid Intermediate Electrophilic Attack (Intermediate) Salicylic_Acid->Intermediate + HSO3Cl Chlorosulfonic_Acid Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic_Acid->Intermediate Product This compound Intermediate->Product - H+ HCl HCl Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start Add_Reagents Add Salicylic Acid to cooled Chlorosulfonic Acid Start->Add_Reagents Heat_Reaction Heat to 70-80 °C for 1.5h Add_Reagents->Heat_Reaction Quench Pour reaction mixture into ice-water Heat_Reaction->Quench Filter Vacuum filter crude product Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Dry Dry the purified product Recrystallize->Dry End End Dry->End Final Product

References

Spectroscopic Analysis of 5-Chlorosulfonyl-2-hydroxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide an in-depth overview of the spectroscopic data for the compound 5-Chlorosulfonyl-2-hydroxybenzoic acid. However, despite a comprehensive search of publicly available scientific databases and chemical literature, specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound could not be obtained.

A key publication by Obafemi, Craig A., and Onigbinde, Adebayo O. in Phosphorus, Sulfur and Silicon and the Related Elements (1991, Volume 57, Issue 1-2, pages 75-81), which describes the synthesis of this compound, is likely to contain the requisite spectroscopic characterization data. Access to the full text of this article is necessary to proceed with a detailed analysis.

Predicted Spectroscopic Data and General Characteristics

While experimental data is unavailable, predictions based on the structure of this compound can be made. The molecule possesses a trisubstituted benzene ring with a carboxylic acid group, a hydroxyl group, and a chlorosulfonyl group.

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to their positions relative to the electron-withdrawing sulfonyl chloride and carboxylic acid groups, and the electron-donating hydroxyl group. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at downfield chemical shifts, and their positions could be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features:

The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents.

Predicted IR Spectral Features:

The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the O-H stretch of the phenol, the C=O stretch of the carboxylic acid, the S=O stretches (asymmetric and symmetric) of the sulfonyl chloride group, and C-Cl stretch, in addition to aromatic C-H and C=C stretching vibrations.

Experimental Protocols (Generalized)

In the absence of specific experimental details for this compound, generalized protocols for acquiring NMR and IR spectra of similar aromatic compounds are provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical to avoid signal overlap and to ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (Example using a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Spectral Width: Appropriate range to cover all expected signals (e.g., -2 to 16 ppm).

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Spectral Width: Appropriate range to cover all expected signals (e.g., 0 to 200 ppm).

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to assign the signals to the respective protons and carbons.

General Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption frequencies (in cm⁻¹) of the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

To proceed with a comprehensive analysis of this compound, the following logical workflow would be implemented upon obtaining the necessary experimental data.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_reporting Reporting Data_Obtain Obtain Full Text of Obafemi & Onigbinde, 1991 NMR_Exp Perform NMR Spectroscopy (¹H and ¹³C) Data_Obtain->NMR_Exp If Data is Unavailable IR_Exp Perform IR Spectroscopy Data_Obtain->IR_Exp If Data is Unavailable Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR_Exp->Process_NMR Process_IR Process IR Data (Background Correction) IR_Exp->Process_IR Analyze_NMR Analyze NMR Spectra (Shifts, Couplings, Integration) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Assignment) Process_IR->Analyze_IR Table_NMR Tabulate NMR Data Analyze_NMR->Table_NMR Table_IR Tabulate IR Data Analyze_IR->Table_IR Final_Report Generate Technical Guide Table_NMR->Final_Report Table_IR->Final_Report

Caption: Logical workflow for the acquisition, analysis, and reporting of spectroscopic data.

Signaling Pathways and Experimental Workflows

A search for signaling pathways or specific experimental workflows in which this compound is a key component did not yield any results. This compound is primarily documented as a chemical intermediate. Should information on its biological activity or use in specific assays become available, diagrams illustrating these processes would be generated.

Solubility and stability of 5-Chlorosulfonyl-2-hydroxybenzoic acid in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 5-Chlorosulfonyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its utility in these processes is significantly influenced by its solubility in different solvent systems and its stability under various storage and reaction conditions. This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the theoretical framework, experimental protocols, and potential degradation pathways to guide researchers in their work.

Introduction to this compound

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is an organic compound with the molecular formula C₇H₅ClO₅S. Its chemical structure consists of a salicylic acid backbone with a chlorosulfonyl group attached at the 5-position. This reactive chlorosulfonyl group makes it a valuable reagent for introducing the sulfonyl moiety into other molecules, a common strategy in medicinal chemistry to improve pharmacological properties.[1] Given its role as a synthetic precursor, understanding its solubility and stability is critical for process optimization, formulation development, and ensuring the quality and purity of final products.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that affects its bioavailability, processability, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The solubility of this compound is expected to be influenced by its three functional groups: the polar carboxylic acid and hydroxyl groups, and the reactive chlorosulfonyl group.

General Solubility Characteristics

Based on its structure, the following general solubility characteristics can be anticipated:

  • Aqueous Solubility: The presence of the carboxylic acid and hydroxyl groups suggests some solubility in water, which is likely pH-dependent. At higher pH values, the deprotonation of the carboxylic acid and potentially the hydroxyl group to form more polar carboxylate and phenoxide ions would increase aqueous solubility.

  • Organic Solvent Solubility: Solubility in organic solvents will vary depending on the solvent's polarity. It is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding. Solubility in non-polar solvents (e.g., hexane, toluene) is likely to be limited.

Experimental Protocol for Solubility Determination

A general method for determining the solubility class of an organic compound involves systematic testing in a series of solvents.[2][3]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Water (deionized)

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Other relevant organic solvents (e.g., ethanol, methanol, acetone, DMSO)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.

  • Observe if the compound dissolves completely.

  • Based on the result, proceed to the next solvent as outlined in the solubility flowchart.

This qualitative assessment can be followed by quantitative analysis, such as the shake-flask method followed by UV-Vis spectrophotometry or HPLC, to determine the exact solubility in mg/mL or mol/L.

Quantitative Solubility Data
SolventTypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water (pH 3)Polar Protic25Data to be determinedData to be determined
Water (pH 7)Polar Protic25Data to be determinedData to be determined
Water (pH 9)Polar Protic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
MethanolPolar Protic25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Dimethyl sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determined
DichloromethaneNon-polar25Data to be determinedData to be determined
TolueneNon-polar25Data to be determinedData to be determined

Visualization of Solubility Testing Workflow

G Figure 1: General Workflow for Solubility Classification A Start with Unknown (this compound) B Test Solubility in Water A->B C Water Soluble B->C Yes D Water Insoluble B->D No E Test with Litmus/pH paper C->E F Test Solubility in 5% NaOH D->F G Acidic (Carboxylic Acid) E->G H Basic (Amine - unlikely) E->H I Neutral E->I J NaOH Soluble (Acidic Compound) F->J Yes K NaOH Insoluble F->K No L Test Solubility in 5% HCl K->L M HCl Soluble (Basic Compound) L->M Yes N HCl Insoluble L->N No O Test in conc. H2SO4 N->O P Inert Compound O->P Insoluble

Figure 1: General Workflow for Solubility Classification

Stability Profile

The stability of a chemical compound refers to its ability to resist chemical change over time. For a reactive intermediate like this compound, understanding its stability is crucial for determining appropriate storage conditions, shelf-life, and handling procedures. Stability testing guidelines for APIs, such as those from the International Council for Harmonisation (ICH), provide a framework for these evaluations.[4][5][6]

Factors Affecting Stability

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: The chlorosulfonyl group is susceptible to hydrolysis in the presence of water.

  • Light: Photodegradation can occur, especially for aromatic compounds.

  • pH: The stability in aqueous solutions is likely to be pH-dependent due to the potential for hydrolysis and other reactions.

  • Oxidation: The phenolic hydroxyl group may be susceptible to oxidation.

Experimental Protocol for Stability Testing

A comprehensive stability study involves subjecting the compound to a variety of environmental conditions over a specified period.[4][7]

Materials:

  • This compound

  • Climate-controlled stability chambers

  • Appropriate packaging (e.g., sealed glass vials)

  • Analytical instrumentation for purity assessment (e.g., HPLC, GC, LC-MS)

Procedure:

  • Package the compound in a container closure system that simulates the proposed storage and distribution packaging.[5]

  • Place the samples in stability chambers under various conditions (e.g., long-term, intermediate, and accelerated).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).[5]

  • Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method.

Stability Study Design

The following table outlines a typical stability study design based on ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[4]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months[7]
PhotostabilityICH Q1B conditionsAs per guideline-
Potential Degradation Pathways

The primary route of degradation for this compound is likely the hydrolysis of the highly reactive chlorosulfonyl group to a sulfonic acid group, especially in the presence of moisture. Other potential degradation pathways could involve decarboxylation at elevated temperatures or oxidation of the phenol group. The degradation of related compounds like 5-aminosalicylic acid is known to proceed via oxidation.[8]

G Figure 2: Potential Degradation Pathways A This compound B Hydrolysis (+ H2O) A->B D Decarboxylation (Heat) A->D F Oxidation A->F C 2-Hydroxy-5-sulfobenzoic acid B->C E 4-Chlorosulfonylphenol D->E G Quinone-like structures F->G

Figure 2: Potential Degradation Pathways

Summary and Recommendations

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is sparse in publicly available literature, the principles and methodologies outlined here offer a robust starting point for researchers.

Recommendations for future work:

  • Quantitative Solubility Studies: A systematic study to determine the quantitative solubility of this compound in a wide range of pharmaceutically relevant solvents at different temperatures is highly recommended.

  • Comprehensive Stability Testing: A full stability study according to ICH guidelines should be conducted to establish the re-test period and optimal storage conditions.

  • Degradation Product Identification: In-depth analysis of samples from stability studies using techniques like LC-MS/MS is necessary to identify and characterize any degradation products, which is crucial for safety and regulatory purposes.

By undertaking these studies, a comprehensive physicochemical profile of this compound can be established, facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Reactivity of 5-Chlorosulfonyl-2-hydroxybenzoic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-chlorosulfonyl-2-hydroxybenzoic acid with primary amines, a crucial reaction in the synthesis of novel sulfonamide derivatives with significant potential in drug discovery and development.

Core Reaction and Mechanism

This compound, also known as 5-chlorosulfonylsalicylic acid, is a versatile bifunctional molecule. It possesses a highly reactive sulfonyl chloride group (-SO₂Cl) and a carboxylic acid group (-COOH) attached to a salicylic acid scaffold. The primary reaction of interest is the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a nucleophilic acyl substitution-like mechanism, resulting in the formation of a stable sulfonamide bond (S-N) and the elimination of hydrogen chloride (HCl).

The overall reaction can be represented as follows:

Due to the production of HCl, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Quantitative Data on Sulfonamide Synthesis

The reaction of this compound with various primary amines generally proceeds with good to excellent yields. The following table summarizes representative yields obtained from the reaction with a range of primary amines under specific conditions.

Primary Amine (R-NH₂)Reaction ConditionsYield (%)Reference
4-AminobenzenesulfonamidePyridine, room temperature, 24h85[1][2]
SulfathiazolePyridine, room temperature, 24h82[1][2]
SulfadimidinePyridine, room temperature, 24h88[1][2]
AnilinePyridine, room temperature, 24h92[1][2]
4-MethylanilinePyridine, room temperature, 24h90[1][2]
4-MethoxyanilinePyridine, room temperature, 24h91[1][2]
4-ChloroanilinePyridine, room temperature, 24h89[1][2]
4-NitroanilinePyridine, room temperature, 24h78[1][2]
2-AminopyridinePyridine, room temperature, 24h84[1][2]
2-Amino-4,6-dimethylpyrimidinePyridine, room temperature, 24h87[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with primary amines.

General Synthesis of N-Substituted 5-(Aminosulfonyl)-2-hydroxybenzoic Acid Derivatives

This protocol is adapted from the work of Krátký et al. (2012).[1][2]

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, aminobenzenesulfonamide)

  • Anhydrous pyridine

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of the respective primary amine (10 mmol) in anhydrous pyridine (20 mL), this compound (10 mmol) is added portion-wise with stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into a stirred solution of 10% hydrochloric acid (100 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, typically an ethanol-water mixture.

Characterization

The synthesized sulfonamide derivatives are typically characterized by various spectroscopic methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching of the sulfonamide group and the O-H and C=O stretching of the carboxylic acid and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acid derivatives.

reaction_pathway reactant1 This compound (HOOC-C₆H₃(OH)-SO₂Cl) product N-Substituted 5-(Aminosulfonyl)- 2-hydroxybenzoic Acid (HOOC-C₆H₃(OH)-SO₂NH-R) reactant1->product reactant2 Primary Amine (R-NH₂) reactant2->product byproduct HCl base Base (e.g., Pyridine) base->product Catalyst/ HCl Scavenger

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for the synthesis and purification of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acid derivatives.

experimental_workflow start Start step1 Dissolve Primary Amine in Anhydrous Pyridine start->step1 step2 Add 5-Chlorosulfonyl- 2-hydroxybenzoic Acid step1->step2 step3 Stir at Room Temperature for 24 hours step2->step3 step4 Pour into 10% HCl (aq) step3->step4 step5 Filter and Wash Precipitate step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 step7 Characterize Product (NMR, IR, MS) step6->step7 end End step7->end

Caption: Synthetic and purification workflow diagram.

Applications in Drug Development

The salicylic acid and sulfonamide moieties are both well-established pharmacophores in medicinal chemistry. Salicylic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Sulfonamides are a cornerstone of antibacterial therapy and have also found applications as carbonic anhydrase inhibitors, diuretics, and anticancer agents.[1][2]

The combination of these two scaffolds in a single molecule through the reaction of this compound with primary amines has led to the development of novel compounds with a wide range of biological activities. For instance, derivatives synthesized from this reaction have been investigated for their antimicrobial and antimycobacterial activities.[1][2] The ability to readily introduce diverse primary amines allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development programs.

References

An In-Depth Technical Guide to the Key Functional Groups of 5-Chlorosulfonyl-2-hydroxybenzoic Acid and Their Roles

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chlorosulfonyl-2-hydroxybenzoic acid is a multifunctional organic compound of significant interest in medicinal chemistry and synthetic applications. Its utility as a versatile building block stems from the distinct reactivity and properties conferred by its three key functional groups: a sulfonyl chloride, a carboxylic acid, and a hydroxyl group. This technical guide provides a detailed examination of these functional groups, elucidating their individual and synergistic roles in chemical synthesis, drug design, and biological interactions. The document includes a summary of physicochemical properties, a detailed experimental protocol for a common derivatization reaction, and graphical representations of the molecule's structure and synthetic utility.

Molecular Structure and Core Functional Groups

This compound (CAS 17243-13-9) is an aromatic compound built upon a salicylic acid scaffold, further substituted with a chlorosulfonyl group.[1][2] The unique arrangement of these three functional groups on the benzene ring dictates the molecule's chemical behavior and its applications as a synthetic intermediate.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The sulfonyl chloride group is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][4] This high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.

  • Role in Synthesis: Its primary role is to serve as a reactive handle for forming stable covalent bonds. It readily reacts with primary or secondary amines to form sulfonamides and with alcohols or phenols to yield sulfonate esters.[5] This reactivity is fundamental to its use as a building block in combinatorial chemistry and drug discovery for creating libraries of diverse compounds.

  • Electronic Influence: As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, affecting the reactivity of other positions and the acidity of the other functional groups.[4][6]

The carboxylic acid group is a cornerstone functional group in drug design, known for its ability to engage in crucial intermolecular interactions.

  • Pharmacophore Element: This group acts as both a hydrogen bond donor and acceptor, enabling strong electrostatic and hydrogen bonding interactions with biological targets like enzymes and receptors.[7][8] Over 450 marketed drugs contain a carboxylic acid moiety, highlighting its importance.[9][10]

  • Physicochemical Properties: The acidity of the carboxyl group allows for the formation of salts (carboxylates) at physiological pH, which can significantly enhance aqueous solubility and improve a drug candidate's pharmacokinetic profile.[7][11] However, its ionized state can also limit passive diffusion across biological membranes.[9]

The phenolic hydroxyl group, positioned ortho to the carboxylic acid, contributes to the molecule's structural and functional characteristics.

  • Hydrogen Bonding: Like the carboxylic acid, the hydroxyl group is a key participant in hydrogen bonding, acting as both a donor and an acceptor.[12] Its ortho position allows for the possibility of intramolecular hydrogen bonding with the carboxyl group, which can influence the molecule's conformation and the acidity of the carboxylic proton.

  • Biological Activity: Phenolic hydroxyl groups are often associated with antioxidant properties.[13] In derivatives, this group can be crucial for binding to target proteins and can be a site for metabolic modification (e.g., glucuronidation). The position of hydroxyl groups on a benzoic acid ring has been shown to influence antimicrobial activity.[14]

Roles in Drug Development and Chemical Synthesis

The combination of a highly reactive synthetic handle (-SO₂Cl) with two common pharmacophoric features (-COOH and -OH) makes this compound a valuable starting material in drug discovery programs.

The primary synthetic strategy involves leveraging the sulfonyl chloride group to introduce diversity, while the salicylic acid core acts as a scaffold that can be oriented within a biological target's binding site.

cluster_groups Key Functional Groups cluster_roles Roles & Applications cluster_outcomes Outcomes start 5-Chlorosulfonyl-2- hydroxybenzoic acid so2cl Sulfonyl Chloride (-SO₂Cl) start->so2cl cooh Carboxylic Acid (-COOH) start->cooh oh Hydroxyl (-OH) start->oh react Primary Reactive Handle (Electrophile) so2cl->react  Enables pharma Pharmacophore Features cooh->pharma  Act as physico Modulation of Physicochemical Properties cooh->physico  Influence oh->pharma  Act as oh->physico  Influence synth Synthesis of Diverse Derivatives (e.g., Sulfonamides) react->synth bind Target Binding (H-bonds, Electrostatic Int.) pharma->bind pk Improved Solubility, Bioavailability physico->pk

Figure 2: Logical relationship between functional groups and their roles in drug development.

Physicochemical and Functional Properties Summary

The following table summarizes the key characteristics and roles of the functional groups present in this compound.

Functional GroupKey Chemical PropertyPrimary Role in SynthesisRole in Biological Activity & Drug Design
Sulfonyl Chloride (-SO₂Cl) Highly electrophilic sulfur atom; susceptible to nucleophilic attack.[3]Primary reactive handle for forming sulfonamides and sulfonate esters.[5]Serves as a linker to connect the core scaffold to other molecular fragments; the resulting sulfonamide is a common pharmacophore.[4]
Carboxylic Acid (-COOH) Weakly acidic; acts as a proton donor.[11]Can be converted to esters or amides; can direct metallation reactions.Key pharmacophoric feature for hydrogen bonding and electrostatic interactions; improves water solubility via salt formation.[7][10]
Hydroxyl (-OH) Weakly acidic; acts as a hydrogen bond donor and acceptor.Can be converted to ethers or esters to modulate properties; directs electrophilic aromatic substitution.Important for target binding via hydrogen bonds; can influence metabolic stability and antioxidant activity.[12][13]

Experimental Protocols

A common application of this compound is the synthesis of sulfonamide derivatives. The following protocol details a general method for the synthesis of a sulfonamide by reacting it with a primary amine.

Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, or other)

  • Pyridine or Triethylamine (as a base/HCl scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an appropriate volume of anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Amine: In a separate vessel, dissolve 1.1 equivalents of the chosen primary amine and 1.5 equivalents of pyridine in a small amount of DCM.

  • Reaction: Add the amine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by water, and finally with saturated NaHCO₃ solution.

    • Wash one final time with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

start Start dissolve 1. Dissolve this compound in anhydrous solvent (DCM). start->dissolve cool 2. Cool reaction flask to 0-5 °C in an ice bath. dissolve->cool add 3. Add primary amine (R-NH₂) and base (Pyridine) dropwise to the cooled solution. cool->add react 4. Stir at room temperature for 2-4 hours. Monitor reaction by TLC. add->react workup 5. Perform aqueous work-up: Wash with HCl, H₂O, and NaHCO₃. react->workup dry 6. Dry organic layer with MgSO₄, filter, and concentrate. workup->dry purify 7. Purify the crude product via recrystallization or chromatography. dry->purify end End (Pure Sulfonamide Product) purify->end

Figure 3: General experimental workflow for the synthesis of a sulfonamide derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in modern chemical and pharmaceutical research. The strategic combination of a reactive sulfonyl chloride group with the pharmacologically relevant carboxylic acid and hydroxyl groups provides a powerful platform for the synthesis of novel compounds. A thorough understanding of the distinct roles and reactivity of each functional group is essential for medicinal chemists to effectively utilize this scaffold in the design and development of new therapeutic agents. Its utility in generating diverse chemical libraries ensures its continued importance in the pursuit of innovative drug candidates.

References

Potential Biological Activities of 5-Chlorosulfonyl-2-hydroxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-chlorosulfonyl-2-hydroxybenzoic acid, a scaffold combining the structural features of salicylic acid and a reactive sulfonyl chloride, represent a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of these compounds, with a focus on their antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates potential signaling pathways to facilitate further investigation and drug discovery efforts in this area.

Introduction

This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives, primarily amides and esters. The inherent biological activities of the parent salicylic acid moiety, combined with the chemical reactivity of the sulfonyl chloride group, allows for the generation of novel molecules with potentially enhanced or unique pharmacological profiles. The core structure presents opportunities for modulation of various biological targets, making its derivatives attractive candidates for addressing unmet medical needs. This guide consolidates the current understanding of the biological potential of these compounds.

Key Biological Activities and Quantitative Data

The primary reported biological activities of this compound derivatives are concentrated in the areas of antimicrobial, anti-inflammatory, and antiviral research. The following tables summarize the available quantitative data for specific derivatives.

Antimicrobial Activity

A study by Krátký et al. investigated a series of novel sulfonamides synthesized from 5-chloro-2-hydroxybenzoic acid and various sulfonamide precursors. These compounds were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of 5-Chloro-2-hydroxybenzoic Acid Sulfonamide Derivatives [1]

CompoundTarget OrganismMIC (μmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-sensitive)15.62 - 31.25
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-resistant)15.62 - 31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4
Anti-inflammatory Activity

Research into the anti-inflammatory potential of 5-chlorosalicylamide derivatives has demonstrated their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. A study by Kim et al. explored the structure-activity relationship of various salicylic acid derivatives on TNF-α dependent NF-κB activity.[2][3][4]

Table 2: Inhibition of NF-κB Dependent Luciferase Activity by 5-Chlorosalicylamide Derivatives [2][4]

CompoundIC50 (μM)
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)15
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)17
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)91
Antiviral Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication. These compounds were also shown to suppress RSV-induced inflammatory responses.[5] While specific IC50 or EC50 values are not provided in the abstract, the study highlights the potential of this chemical class in antiviral drug discovery. The cytotoxicity of some of these compounds was evaluated, indicating a therapeutic window.[5]

Table 3: Cytotoxicity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues [5]

CompoundCytotoxicity (CC50, μM)
Compound 26322.6
Compound 2889.9
N-Boc protected derivative 23>10 (implied)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general experimental protocols for the key biological assays cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the liquid growth medium directly in the 96-well plate.

  • Inoculum Preparation: The microbial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The standardized microbial inoculum is added to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: Wells containing the inoculum and a standard antibiotic.

    • Negative Control: Wells containing the inoculum and the vehicle used to dissolve the test compound.

    • Growth Control: Wells containing only the inoculum and growth medium.

    • Sterility Control: Wells containing only the growth medium.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

NF-κB Dependent Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibition of the NF-κB signaling pathway.

Materials:

  • HCT116 human colon cancer cells (or other suitable cell line)

  • NF-κB dependent luciferase reporter plasmid

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: HCT116 cells are cultured to an appropriate confluency and then transfected with the NF-κB dependent luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with TNF-α to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase assay reagent.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is then calculated.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of various cellular signaling pathways. Based on the activities of the parent salicylic acid and sulfonamide moieties, the following pathways are of significant interest for further investigation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 5-chlorosalicylamide derivatives are attributed to their ability to inhibit the NF-κB pathway. This pathway is a central regulator of immune and inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome Degradation Gene Inflammatory Gene Expression NFkB_nuc->Gene Derivative 5-Chlorosalicylamide Derivative Derivative->IKK Inhibition Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate + Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Derivative 5-Chlorosulfonyl-2-hydroxybenzoic acid sulfonamide derivative Derivative->DHPS Inhibition Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Redesign Secondary_Screening Secondary Screening (e.g., MIC determination, IC50) Hit_Identification->Secondary_Screening Active SAR Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Mechanism Mechanism of Action Studies (e.g., Enzyme assays, Pathway analysis) Lead_Optimization->Mechanism Optimized Lead In_Vivo In Vivo Studies Mechanism->In_Vivo

References

The Advent and Evolution of Sulfonyl Chlorides: A Technical Guide for Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organosulfur compounds that have become indispensable reagents in a vast array of chemical transformations. Their significance is particularly pronounced in the realms of medicinal chemistry and drug development, where they serve as crucial building blocks for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores. This technical guide provides a comprehensive overview of the discovery, development, and application of sulfonyl chloride reagents, with a focus on their synthesis, reactivity, and role in shaping modern pharmaceutical research.

The journey of sulfonyl chlorides is intrinsically linked to the groundbreaking discovery of sulfonamide antibacterial drugs in the 1930s. The pioneering work of Gerhard Domagk, Fritz Mietzsch, and Joseph Klarer at I. G. Farbenindustrie, which led to the development of Prontosil, the first commercially available antibacterial sulfonamide, marked a turning point in medicine and simultaneously propelled the chemistry of their sulfonyl chloride precursors into the spotlight. While the inorganic sulfuryl chloride (SO₂Cl₂) was first prepared by the French chemist Henri Victor Regnault in 1838, the widespread exploration and application of their organic counterparts began in earnest with the dawn of the sulfa drug era.[1]

This guide will delve into the historical milestones, explore the diverse synthetic methodologies for preparing sulfonyl chlorides, provide detailed experimental protocols for key reactions, and present quantitative data to facilitate the selection of appropriate reagents and methods. Furthermore, it will illuminate the critical role of sulfonyl chloride-derived compounds in modulating key biological pathways, offering a deeper understanding of their therapeutic applications.

Key Synthetic Methodologies for the Preparation of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the nature of the starting material, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

Chlorosulfonation of Arenes

One of the most direct and historically significant methods for the preparation of aromatic sulfonyl chlorides is the electrophilic aromatic substitution of arenes with chlorosulfonic acid (ClSO₃H). This reaction typically proceeds with good regioselectivity, governed by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride (Tosyl Chloride)

  • In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with chlorosulfonic acid (4 molar equivalents).

  • The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Toluene (1 molar equivalent) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at 0-10 °C to ensure complete reaction.[2]

  • The reaction mixture is then carefully poured onto crushed ice with stirring.

  • The precipitated solid p-toluenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or a mixture of ether and petroleum ether.

Oxidative Chlorination of Thiols and Disulfides

The oxidation of thiols and disulfides in the presence of a chlorine source is a versatile method for the synthesis of both aliphatic and aromatic sulfonyl chlorides. Various oxidizing and chlorinating agents can be employed, with modern methods favoring milder and more selective reagents.

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol using N-Chlorosuccinimide (NCS)

  • To a solution of the thiol (1 molar equivalent) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (2 molar equivalents).[3]

  • The reaction mixture is stirred at room temperature for a period of 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to afford the corresponding sulfonyl chloride.[3]

The Meerwein Reaction

The Meerwein reaction, a modification of the Sandmeyer reaction, provides a powerful method for the synthesis of arylsulfonyl chlorides from anilines. The process involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide. This method is particularly useful for preparing sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.

Experimental Protocol: General Procedure for the Meerwein Synthesis of an Arylsulfonyl Chloride

  • The aromatic amine (1 molar equivalent) is dissolved or suspended in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 molar equivalents) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.

  • A catalytic amount of copper(I) chloride or copper(II) chloride is added to the sulfur dioxide solution.

  • The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution with vigorous stirring.

  • The reaction is allowed to proceed at a low temperature for several hours, and the resulting sulfonyl chloride often precipitates from the reaction mixture.

  • The product is isolated by filtration, washed with cold water, and can be further purified by recrystallization.

The Reed Reaction

The Reed reaction, or sulfochlorination, is a free-radical process used for the synthesis of alkanesulfonyl chlorides from alkanes. The reaction is initiated by ultraviolet light and involves the reaction of an alkane with sulfur dioxide and chlorine.

While historically important for the industrial production of certain sulfonyl chlorides, its application in modern laboratory synthesis is less common due to the often-complex product mixtures and the requirement for specialized photochemical equipment.

Quantitative Data on Sulfonyl Chloride Synthesis

The efficiency of sulfonyl chloride synthesis is highly dependent on the chosen method and the nature of the substrate. The following tables provide a comparative overview of yields for various synthetic approaches.

Table 1: Yields for the Synthesis of Arylsulfonyl Chlorides via the Meerwein Reaction [4]

Aryl Amine PrecursorProductYield (%)
3-Amino-2-chloropyridine2-Chloropyridine-3-sulfonyl chloride>70
4-Bromoaniline4-Bromobenzenesulfonyl chloride85
4-Nitroaniline4-Nitrobenzenesulfonyl chloride90
AnilineBenzenesulfonyl chloride75

Table 2: Yields for the Oxidative Chlorination of Thiols to Sulfonyl Chlorides [5][6]

Thiol/DisulfideReagentsYield (%)
ThiophenolH₂O₂/SOCl₂95
4-MethylthiophenolH₂O₂/SOCl₂97
Benzyl mercaptanH₂O₂/SOCl₂92
Diphenyl disulfideHNO₃/HCl/O₂ (Flow)70-81

Table 3: Yields for the Synthesis of Dansyl and Tosyl Chloride

ProductStarting MaterialReagentsYield (%)Reference
Dansyl ChlorideDansyl sulfonic acidPOCl₃~75[7]
Dansyl ChlorideDansyl sulfonic acidSOCl₂/PCl₅>70[8]
p-Toluenesulfonyl ChlorideTolueneChlorosulfonic acid78[9]

Reactivity and Applications of Key Sulfonyl Chloride Reagents

The reactivity of a sulfonyl chloride is influenced by both steric and electronic factors. Electron-withdrawing groups on the R group increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.

Table 4: Qualitative Reactivity Comparison of Common Sulfonylating Agents [1][10]

ReagentAbbreviationRelative ReactivityKey Features
Methanesulfonyl ChlorideMsClVery HighSmall, highly reactive, excellent leaving group.
p-Toluenesulfonyl ChlorideTsClHighGood reactivity, crystalline solid, easy to handle.
Benzenesulfonyl ChlorideBsClHighSimilar to TsCl, slightly less sterically hindered.
2,4-Dichlorobenzenesulfonyl Chloride-Very HighEnhanced electrophilicity due to electron-withdrawing Cl atoms.
Dansyl ChlorideDnsClModerateForms highly fluorescent sulfonamides.

Signaling Pathways and Experimental Workflows

The utility of sulfonyl chlorides in drug development stems from their ability to generate molecules that can interact with and modulate biological pathways. The following diagrams, rendered in DOT language, illustrate key examples.

Bacterial Folic Acid Biosynthesis Pathway and the Action of Sulfonamides

Sulfonamide antibiotics, synthesized from sulfonyl chlorides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway. This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor for DNA, RNA, and protein synthesis, thereby halting bacterial growth.

Folic_Acid_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Biosynthesis Nucleic Acid & Amino Acid Biosynthesis Tetrahydrofolate->Biosynthesis COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiazide_Diuretics_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_NaCl Na⁺, Cl⁻ NCC Na⁺/Cl⁻ Symporter (NCC) Lumen_NaCl->NCC NaK_ATPase Na⁺/K⁺ ATPase NCC->NaK_ATPase Na⁺ transport Interstitium_Na Na⁺ NaK_ATPase->Interstitium_Na Thiazide_Diuretics Thiazide Diuretics Thiazide_Diuretics->NCC Inhibition Sulfonylation_Workflow Start Start: Nucleophile (Amine/Alcohol) & Sulfonyl Chloride Reaction Reaction: - Anhydrous Solvent - Base (e.g., Pyridine, Et₃N) - Stir at RT or heat Start->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) - HPLC Reaction->Monitoring Workup Aqueous Workup: - Quench with water - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Final Product: Sulfonamide or Sulfonate Ester Characterization->Final_Product

References

CAS number and molecular structure of 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-hydroxybenzoic acid, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification and Properties

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is an aromatic compound containing a carboxylic acid, a hydroxyl group, and a reactive sulfonyl chloride functional group.[1] This combination of functional groups makes it a versatile reagent, particularly in the synthesis of sulfonamide derivatives.[2]

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 5 with a carboxylic acid, a hydroxyl group, and a chlorosulfonyl group, respectively.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties and identifiers for this compound. While extensive experimental data is not publicly available, the following table compiles information from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 17243-13-9[3][4]
Molecular Formula C₇H₅ClO₅S[5][6]
Molecular Weight 236.63 g/mol [6]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]
SMILES OC(=O)c1cc(ccc1O)S(Cl)(=O)=O
InChI 1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Purity (Typical) ≥97%[5]

Note: Experimental values for melting point, boiling point, and pKa are not consistently reported in publicly available literature. Spectroscopic data such as NMR and IR spectra are typically held by commercial suppliers.[7]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid.[3]

Synthetic Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from salicylic acid.

G start Salicylic Acid reaction Reaction at 70-80°C for 1.5h start->reaction reagent Chlorosulfonic Acid reagent->reaction workup Quenching and Precipitation reaction->workup filtration Filtration and Washing workup->filtration product This compound filtration->product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, based on literature reports.[3]

Materials:

  • Salicylic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Appropriate glassware and personal protective equipment

Procedure:

  • In a fume hood, carefully add salicylic acid to an excess of chlorosulfonic acid in a round-bottom flask equipped with a stirrer and a gas outlet to vent HCl gas. The molar ratio of chlorosulfonic acid to salicylic acid should be approximately 4:1 or higher.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for approximately 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any remaining acid.

  • Dry the product under vacuum to yield this compound. A yield of approximately 65% can be expected.[3]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly sulfonamides, which are a cornerstone of many therapeutic agents.[2]

Role in Sulfonamide Synthesis and Mechanism of Action

This compound serves as a scaffold to introduce the sulfonyl group, which can then be reacted with various amines to form a diverse library of sulfonamides. These sulfonamides have been investigated for their antimicrobial properties.[2] The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

The diagram below illustrates the role of this compound in the synthesis of sulfonamides and their subsequent biological target.

G cluster_synthesis Synthesis cluster_moa Mechanism of Action start 5-Chlorosulfonyl- 2-hydroxybenzoic acid sulfonamide Sulfonamide Derivative start->sulfonamide + amine Primary Amine (R-NH2) amine->sulfonamide inhibition Inhibition sulfonamide->inhibition paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate folic_acid Folic Acid Synthesis dhps->folic_acid inhibition->dhps

Caption: Synthesis of sulfonamides and their mechanism of action.

A related compound, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, is utilized in the synthesis of the diuretic agent Xipamide, highlighting the utility of this class of molecules in developing diverse therapeutic agents.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an eye irritant. Due to the presence of the reactive chlorosulfonyl group, it is sensitive to moisture and will react with water to release hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds, particularly sulfonamides. Its straightforward synthesis from salicylic acid and the high reactivity of its sulfonyl chloride group make it an important building block for medicinal chemists and researchers in drug discovery. Further exploration of its derivatives will likely continue to yield novel compounds with diverse biological activities.

References

Methodological & Application

Applications of 5-Chlorosulfonyl-2-hydroxybenzoic acid in bioconjugation techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile heterobifunctional crosslinking reagent with significant potential in the field of bioconjugation. Its utility stems from the presence of two distinct reactive functional groups: a sulfonyl chloride and a carboxylic acid, attached to a stable aromatic ring which also features a hydroxyl group. The sulfonyl chloride group provides a mechanism for covalent attachment to primary amines, such as the ε-amino group of lysine residues on proteins, forming stable sulfonamide bonds. The carboxylic acid and hydroxyl groups offer additional handles for the attachment of a wide array of molecules, including fluorophores, small molecule drugs, or biotin, either before or after conjugation to a biomolecule.

The aromatic core of this compound imparts rigidity to the linker, which can be advantageous in maintaining a defined distance between the conjugated molecules. The hydroxyl group can influence the local environment and solubility of the conjugate. These characteristics make it a valuable tool for a range of applications, including protein labeling for imaging studies, the development of antibody-drug conjugates (ADCs) for targeted therapy, and the immobilization of proteins onto surfaces for diagnostic assays.

The primary applications of this compound in bioconjugation include:

  • Protein Labeling: The sulfonyl chloride moiety reacts readily with lysine residues on proteins under mild basic conditions, allowing for the attachment of various reporter molecules. The carboxylic acid can be pre-functionalized with a fluorescent dye or other tag prior to protein conjugation.

  • Antibody-Drug Conjugate (ADC) Development: This reagent can serve as a linker to attach cytotoxic drugs to monoclonal antibodies. The sulfonyl chloride can be used to conjugate the linker to the antibody, while the carboxylic acid can be coupled to a drug molecule containing a suitable functional group (e.g., an amine or hydroxyl group) through standard amide or ester bond formation chemistry.

  • Surface Immobilization: Proteins can be covalently attached to amine-functionalized surfaces using this compound. The sulfonyl chloride reacts with the surface amines, and the protein can then be coupled to the carboxylic acid of the immobilized linker.

  • Preparation of Bioconjugates with Enhanced Solubility: The presence of the carboxylic acid and hydroxyl groups can contribute to the hydrophilicity of the resulting bioconjugate, potentially improving the solubility and reducing aggregation of the modified protein.

Quantitative Data Summary

ParameterDescriptionTypical Range/ValueMethod of Determination
Degree of Labeling (DOL) The average number of linker molecules conjugated per protein molecule.1 - 8UV-Vis Spectroscopy, Mass Spectrometry (MS)
Conjugation Efficiency (%) The percentage of the initial labeling reagent that is covalently attached to the protein.30 - 70%HPLC, UV-Vis Spectroscopy
Protein Recovery (%) The percentage of protein recovered after the conjugation and purification steps.> 80%Protein concentration assay (e.g., BCA, Bradford)
Conjugate Stability The stability of the sulfonamide bond under physiological conditions (pH 7.4, 37°C).Half-life > 7 daysHPLC, SDS-PAGE, MS
Binding Affinity (for ADCs) The binding affinity of the ADC to its target antigen compared to the unconjugated antibody.Comparable to native antibody (within 2-fold)ELISA, Surface Plasmon Resonance (SPR)
In Vitro Cytotoxicity (for ADCs) The concentration of the ADC required to kill 50% of target cancer cells (IC50).Dependent on payload and targetCell-based cytotoxicity assays

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Note: These are starting-point protocols and will require optimization for specific proteins and applications.

Protocol 1: General Protein Labeling with this compound

This protocol describes the direct labeling of a protein with this compound. The conjugated linker's carboxylic acid can then be used for subsequent modifications.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, SEC)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted sulfonyl chloride.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate and applying the Beer-Lambert law, or by using mass spectrometry.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a Linker

This protocol outlines a two-step process for creating an ADC. First, the drug is attached to the linker, and then the drug-linker conjugate is attached to the antibody.

Step 1: Synthesis of the Drug-Linker Moiety

  • Amide Bond Formation:

    • Dissolve this compound and an amine-containing drug (1:1 molar ratio) in an anhydrous organic solvent (e.g., DMF).

    • Add a coupling agent such as EDC (1.5 equivalents) and an activator like NHS (1.5 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the drug-linker conjugate by column chromatography.

Step 2: Conjugation to the Antibody

  • Antibody Preparation:

    • Prepare the antibody in Conjugation Buffer (0.1 M sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 5-10 mg/mL.

  • Reagent Preparation:

    • Dissolve the purified drug-linker conjugate in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the drug-linker stock solution to the antibody solution with gentle stirring.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 1.

  • Characterization:

    • Characterize the resulting ADC for Drug-to-Antibody Ratio (DAR), purity, and binding affinity to its target antigen.

Visualizations

G cluster_0 Bioconjugation Pathway Reagent This compound Sulfonyl Chloride Carboxylic Acid Conjugate Protein Conjugate Stable Sulfonamide Bond Reagent:f0->Conjugate:f0 Reacts with Protein Protein Lysine (Primary Amine) Protein:f0->Conjugate:f0 Forms bond with

Caption: Reaction of this compound with a protein.

G cluster_1 Experimental Workflow: Protein Labeling A 1. Prepare Protein in Amine-Free Buffer (pH 8.5) B 2. Dissolve this compound in Anhydrous DMSO A->B C 3. Add Reagent to Protein Solution (10-20x Molar Excess) B->C D 4. Incubate at Room Temperature (1-2 hours) C->D E 5. Quench Reaction with Tris Buffer D->E F 6. Purify Conjugate using Size-Exclusion Chromatography E->F G 7. Characterize Conjugate (DOL, Protein Concentration) F->G

Caption: Workflow for labeling a protein with this compound.

G cluster_2 Role as a Bifunctional Linker Linker 5-Chlorosulfonyl- 2-hydroxybenzoic acid Conjugation2 Carboxylic Acid Coupling Linker->Conjugation2 Biomolecule Protein / Antibody (via Lysine) Conjugation1 Sulfonyl Chloride Reaction Biomolecule->Conjugation1 Payload Drug / Fluorophore (via Amine or Hydroxyl) Conjugation1->Linker Conjugation2->Payload

Caption: Logical relationship of this compound as a linker.

Application Notes and Protocols for 5-Chlorosulfonyl-2-hydroxybenzoic acid as a Chemical Probe in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-hydroxybenzoic acid is a reactive chemical compound that holds significant potential as a chemical probe for proteomics research. Its utility lies in the presence of a highly reactive chlorosulfonyl group, which can covalently modify nucleophilic amino acid residues in proteins. This irreversible binding allows for the specific labeling and subsequent identification of proteins, making it a valuable tool for activity-based protein profiling (ABPP) and chemoproteomics studies. These approaches are instrumental in drug discovery and development for target identification, validation, and elucidation of mechanism of action.

The core principle of using this compound as a probe is based on the electrophilic nature of the sulfonyl chloride moiety. This group readily reacts with nucleophilic side chains of amino acids such as lysine, tyrosine, serine, threonine, and histidine under physiological conditions. This covalent modification enables the "tagging" of proteins, which can then be enriched and identified using mass spectrometry-based proteomics workflows. The salicylic acid scaffold of the molecule may also contribute to its binding specificity, potentially targeting proteins that interact with salicylate-like structures.

Principle of the Method

The application of this compound as a chemical probe involves a multi-step process. Initially, the probe is incubated with a complex biological sample, such as cell lysate or intact cells. The chlorosulfonyl group of the probe forms a stable covalent bond with accessible and reactive nucleophilic residues on proteins. Following the labeling reaction, the proteome is typically digested into peptides. Peptides modified by the probe can then be enriched, for example, through methods targeting unique chemical features of the probe if it has been appropriately functionalized (e.g., with a biotin or alkyne tag for affinity purification or click chemistry, respectively). Finally, the enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.

cluster_workflow Experimental Workflow P Protein Mixture (e.g., Cell Lysate) Labeled_P Covalently Labeled Proteins P->Labeled_P Labeling Probe 5-Chlorosulfonyl- 2-hydroxybenzoic acid Probe Probe->Labeled_P Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_P->Digestion Peptides Peptide Mixture (Labeled and Unlabeled) Digestion->Peptides Enrichment Enrichment of Labeled Peptides Peptides->Enrichment Enriched_Peptides Enriched Labeled Peptides Enrichment->Enriched_Peptides MS LC-MS/MS Analysis Enriched_Peptides->MS Data Data Analysis: Protein ID and Site Mapping MS->Data

Experimental workflow for proteomic profiling.

Application Notes

Target Identification in Drug Discovery: This probe can be employed to identify the molecular targets of small molecules. By observing changes in the labeling pattern of the proteome in the presence and absence of a drug candidate, one can infer the drug's protein targets.

Enzyme Activity Profiling: The reactivity of the probe with active site residues can be used to profile the activity of certain enzyme classes, such as serine proteases or kinases.[1]

Mapping Protein-Protein Interactions: In combination with cross-linking mass spectrometry, this probe could potentially be used to map protein-protein interaction interfaces by labeling accessible residues upon complex formation.

Covalent Ligand Discovery: The salicylic acid backbone can be modified to incorporate other functionalities, allowing for the generation of a library of probes for covalent ligand screening.

Experimental Protocols

Protocol 1: Protein Labeling in Cell Lysate

Objective: To covalently label proteins in a complex mixture with this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • This compound (probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Trypsin (sequencing grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • C18 desalting columns

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Probe Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Protein Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add the probe stock solution to the lysate to a final concentration of 100 µM - 1 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

  • Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform or acetone precipitation method to remove excess probe and detergents.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in a buffer containing 8 M urea.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the peptide solution with TFA to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Enrichment of Labeled Peptides (Hypothetical - requires a modified probe)

Objective: To enrich for peptides covalently modified with a functionalized this compound probe (e.g., containing a biotin or alkyne handle).

Note: This protocol assumes the use of a synthetically modified probe containing an enrichment handle.

Materials (in addition to Protocol 1):

  • Biotinylated or alkyne-functionalized this compound probe

  • Streptavidin-agarose beads (for biotinylated probe) or Azide-functionalized resin and click chemistry reagents (for alkyne-functionalized probe)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1% TFA in 50% ACN)

Procedure:

  • Perform protein labeling and digestion as described in Protocol 1 using the functionalized probe.

  • Enrichment (Biotinylated Probe):

    • Incubate the desalted peptide mixture with streptavidin-agarose beads for 2 hours at room temperature with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using the elution buffer.

  • Enrichment (Alkyne-functionalized Probe):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach the labeled peptides to an azide-functionalized resin.

    • Wash the resin to remove unlabeled peptides and reaction reagents.

    • Elute the captured peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS.

Data Presentation

Quantitative data from proteomics experiments using this probe should be summarized in tables for clear comparison.

Table 1: Representative Quantified Proteins Labeled by this compound

Protein AccessionGene NameProtein NameFold Change (Treated/Control)p-valueNumber of Unique Peptides Identified
P01234GENE1Protein A5.20.00115
Q56789GENE2Protein B3.80.00510
P98765GENE3Protein C-2.10.0128

Table 2: Identified Modification Sites on a Target Protein

Protein AccessionPeptide SequenceModified ResiduePositionMS/MS Score
P01234K.VYTILPPQR.LLysine (K)125150
P01234R.YAFGHTSLK.ITyrosine (Y)234128

Signaling Pathway Analysis

Chemical probes like this compound can be powerful tools to investigate signaling pathways. By identifying proteins that are differentially labeled under different cellular conditions (e.g., with and without a specific stimulus), it is possible to map active signaling nodes.

cluster_pathway Signaling Pathway Interrogation Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Probe Chemical Probe Labeling Probe->Kinase1 Identifies active state Probe->Kinase2

References

Application Note: A Step-by-Step Guide for Amide Bond Formation with 5-Chlorosulfonyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile bifunctional molecule containing a highly reactive sulfonyl chloride and a carboxylic acid. This structure makes it a valuable building block in medicinal chemistry and materials science. The primary reaction involves the sulfonyl chloride group reacting with primary or secondary amines to form stable sulfonamide bonds.[1] Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and anticonvulsant properties.[2]

This application note provides a detailed guide for the two main types of amide bond formation possible with this compound:

  • Sulfonamide Bond Formation: The direct reaction of the sulfonyl chloride with an amine.

  • Carboxamide Bond Formation: A multi-step approach to form an amide from the carboxylic acid moiety.

Part 1: Sulfonamide Bond Formation

The most direct reaction with this compound is the formation of a sulfonamide by reacting the sulfonyl chloride group with a primary or secondary amine. This reaction is typically fast and proceeds under mild conditions in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

General Reaction Scheme

Caption: General reaction for sulfonamide formation.

Experimental Protocol: Synthesis of N-Aryl-5-(aminosulfonyl)-2-hydroxybenzoic acid

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Anhydrous pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: To this solution, add the desired amine (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a base like anhydrous pyridine or triethylamine (2.5 eq) dropwise. The base scavenges the HCl generated during the reaction.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl to neutralize excess base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow

G A Dissolve 5-Chlorosulfonyl-2- hydroxybenzoic acid in DCM B Add Amine (1.1 eq) A->B C Cool to 0 °C and add Base (2.5 eq) B->C D Stir at Room Temperature (4-12h) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (HCl, NaHCO₃, Brine) F->G Yes H Dry (MgSO₄) and Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Product I->J

Caption: Workflow for sulfonamide synthesis.

Quantitative Data Summary

The efficiency of the sulfonamide formation can vary based on the nucleophilicity of the amine and the specific reaction conditions.

Amine TypeBaseSolventTime (h)Typical Yield (%)Reference
Primary Aryl AminePyridineDCM6-1275-90%[1]
Secondary Aryl AmineTriethylamineTHF8-1660-80%[1]
Primary Alkyl AmineTriethylamineDCM4-880-95%[3]
Sterically Hindered AmineDMAP/TEAAcetonitrile12-2440-60%[4]

Part 2: Carboxamide Bond Formation

Forming a carboxamide from the carboxylic acid group of this compound is more complex due to the highly reactive sulfonyl chloride. A direct coupling of the carboxylic acid is challenging as common coupling reagents may react with the sulfonyl chloride. Therefore, a two-step strategic approach is recommended.

Proposed Synthetic Strategy

The most logical pathway involves first converting the sulfonyl chloride to a stable sulfonamide and then proceeding with the carboxamide formation.

G cluster_0 Starting Material cluster_1 Coupling Step A Step 1: Sulfonamide Formation (See Part 1 Protocol) B Intermediate: N-R¹-5-(aminosulfonyl)-2-hydroxybenzoic acid A->B C Step 2: Carboxamide Formation (Activate Carboxylic Acid) B->C CS Add Amine 2 (R²NH₂) + Coupling Reagents (EDC, HOBt) D Final Product: N-R²-5-(N-R¹-sulfamoyl)-2-hydroxybenzamide SM This compound + Amine 1 (R¹NH₂) SM->A CS->D

Caption: Logical workflow for diaryl amide synthesis.

Experimental Protocol: Two-Step Synthesis of a Di-Amide Derivative

Step 1: Synthesize the Sulfonamide Intermediate

  • Follow the detailed protocol described in Part 1 to synthesize the N-substituted-5-(aminosulfonyl)-2-hydroxybenzoic acid intermediate. Purify this compound thoroughly before proceeding.

Step 2: Carboxamide Formation via Acid Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a common set of reagents for forming amide bonds from carboxylic acids.[4][5]

Materials and Reagents:

  • Sulfonamide intermediate from Step 1

  • A second primary or secondary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (Dimethylformamide) or DCM

  • Standard workup and purification reagents as listed in Part 1.

Procedure:

  • Preparation: Dissolve the sulfonamide intermediate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine and Base: Add the second amine (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform standard aqueous washes as described in Part 1.

  • Purification: Purify the final di-amide product using column chromatography or recrystallization.

Amide Coupling Data Summary

Yields for the second step depend on the steric hindrance and electronic properties of both the carboxylic acid intermediate and the amine.

Coupling ReagentBaseSolventTime (h)Typical Yield (%)Reference
EDC / HOBtDIPEADMF12-2460-85%[4]
HATUDIPEADMF4-870-90%[6]
DCC / DMAP-DCM4-1250-75%[4][6]

Safety Precautions

  • This compound: This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Amine coupling reagents (EDC, DCC, HATU) can be sensitizers or irritants. Bases like pyridine and triethylamine are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions: The reactions are exothermic, especially the addition of base. Maintain proper temperature control with an ice bath during additions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive amine (electron-deficient or sterically hindered). Insufficient base.Increase reaction temperature. Use a stronger coupling agent for carboxamide formation (e.g., HATU).[6] Ensure base is anhydrous and in sufficient excess.
Multiple Products Reaction with the hydroxyl group. Impure starting materials.Protect the phenolic -OH group with a suitable protecting group (e.g., MOM or TBDMS) prior to the reaction if it interferes. Ensure all reagents are pure.
Difficult Purification Byproducts from coupling reagents (e.g., DCU from DCC).For DCC couplings, filter the insoluble dicyclohexylurea (DCU) byproduct. For EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.[5]

References

Application Notes and Protocols: Synthesis of Sulfonamides using 5-Chlorosulfonyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of a variety of sulfonamide derivatives. The presence of the reactive sulfonyl chloride group allows for straightforward coupling with a wide range of primary and secondary amines, leading to the formation of a stable sulfonamide linkage. The resulting N-substituted-5-sulfamoyl-2-hydroxybenzoic acid scaffold is of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, most notably as antimicrobial and diuretic agents.

The inherent structural features of the parent molecule, including the salicylic acid moiety, contribute to the potential for diverse biological interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets, while the sulfonamide group acts as a key pharmacophore. This combination makes these compounds attractive candidates for the development of novel therapeutics.

Mechanism of Action: Antimicrobial Activity

Sulfonamides synthesized from this compound typically exert their antimicrobial effects by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. By mimicking the structure of PABA, the sulfonamide molecule binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication. The disruption of this pathway leads to bacteriostasis, inhibiting the growth and proliferation of susceptible bacteria.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_DP Dihydropteroate Diphosphate Dihydropteroate_DP->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Sulfonamide Sulfonamide (e.g., from 5-Chlorosulfonyl- 2-hydroxybenzoic acid) Sulfonamide->DHPS DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Purines Purines Tetrahydrofolic_acid->Purines Thymidine Thymidine Tetrahydrofolic_acid->Thymidine DNA_synthesis Bacterial DNA Synthesis & Replication Purines->DNA_synthesis Thymidine->DNA_synthesis

Figure 1: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols

The synthesis of sulfonamides from this compound is typically a one-step reaction involving the nucleophilic attack of an amine on the sulfonyl chloride group. The following protocols provide detailed methodologies for this synthesis.

Protocol 1: General Synthesis of N-Substituted-5-sulfamoyl-2-hydroxybenzoic Acids

This protocol describes a general method for the synthesis of sulfonamides by reacting this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Pyridine or triethylamine (as a base and solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/stirrer hotplate

Procedure:

  • In a round-bottom flask, dissolve the desired primary amine (1.0 mmol) in pyridine or a mixture of DCM and triethylamine (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 mmol) in a minimal amount of the same solvent to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) to remove excess pyridine/triethylamine.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL) to remove unreacted this compound.

  • Wash the organic layer with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve amine in Pyridine/DCM + Et3N cool Cool to 0 °C start->cool add_reagent Slowly add 5-Chlorosulfonyl- 2-hydroxybenzoic acid cool->add_reagent react Stir at room temperature for 12-24 hours add_reagent->react monitor Monitor by TLC react->monitor evaporate Evaporate solvent monitor->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash_hcl Wash with 1M HCl dissolve->wash_hcl wash_bicarb Wash with NaHCO3 (sat.) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Figure 2: General experimental workflow for the synthesis of sulfonamides.

Quantitative Data Presentation

The following table summarizes the synthesis of a series of novel sulfonamides derived from 5-chloro-2-hydroxybenzoic acid, as reported by Krátký et al.[3]

Compound IDR-Group (Amine)Yield (%)m.p. (°C)IR (ν, cm⁻¹)¹H NMR (δ, ppm)
1 4-Aminobenzenesulfonamide65245-2473350 (OH), 3240, 3110 (NH), 1670 (C=O), 1345, 1160 (SO₂)7.15 (d, 1H), 7.80 (d, 2H), 7.95 (d, 2H), 8.10 (dd, 1H), 8.35 (d, 1H), 11.20 (s, 1H), 12.50 (s, 1H)
2 Sulfathiazole72260-2623345 (OH), 3255 (NH), 1675 (C=O), 1350, 1155 (SO₂)7.00 (d, 1H), 7.18 (d, 1H), 7.60 (d, 1H), 7.85 (d, 2H), 8.05 (d, 2H), 8.12 (dd, 1H), 8.38 (d, 1H), 11.35 (s, 1H), 12.60 (s, 1H)
3 Sulfamethazine68230-2323360 (OH), 3250 (NH), 1665 (C=O), 1340, 1165 (SO₂)2.25 (s, 6H), 6.75 (s, 1H), 7.12 (d, 1H), 7.90 (d, 2H), 8.00 (d, 2H), 8.15 (dd, 1H), 8.40 (d, 1H), 11.10 (s, 1H), 12.45 (s, 1H)

Note: The spectral data presented are key characteristic peaks and not the full spectrum.

Applications in Drug Development

Sulfonamides derived from this compound are primarily investigated for their potential as:

  • Antimicrobial Agents: These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[2][3] The modular nature of their synthesis allows for the generation of libraries of compounds for screening and structure-activity relationship (SAR) studies to optimize their antibacterial potency and spectrum.

  • Diuretic Agents: The structurally related compound 4-chloro-5-sulfamoyl-2-hydroxybenzoic acid is a known diuretic. This suggests that derivatives of this compound may also possess diuretic properties, making them interesting candidates for the treatment of hypertension and edema.

  • Other Therapeutic Areas: The sulfonamide functional group is present in a wide variety of drugs with diverse therapeutic applications, including anticonvulsants, anti-inflammatory agents, and antitumor agents. The synthesis of novel derivatives from this compound provides an avenue for exploring new therapeutic possibilities.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of a diverse range of sulfonamide derivatives. The straightforward and versatile synthetic protocols, combined with the significant biological activities of the resulting compounds, make this an important area of research for the development of new therapeutic agents. The information and protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Protein Crosslinking with 5-Chlorosulfonyl-2-hydroxybenzoic acid for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (CXMS) has emerged as a powerful tool for the structural analysis of proteins and protein complexes. This technique provides distance constraints that can reveal protein-protein interaction interfaces, map the topology of protein complexes, and refine computational models of protein structures. While a variety of crosslinking reagents are commercially available, the development of novel crosslinkers with different reactivities and spacer arm lengths continues to expand the capabilities of this method.

This document provides detailed (though theoretical, due to a lack of published specific examples) application notes and protocols for the use of 5-Chlorosulfonyl-2-hydroxybenzoic acid as a potential crosslinking agent for structural biology applications. The sulfonyl chloride moiety is expected to react with nucleophilic amino acid residues, offering a potentially unique reactivity profile compared to more common amine-reactive crosslinkers.

Principle of Action and Target Specificity

This compound is a bifunctional molecule, though not in the traditional sense of having two distinct reactive groups at the ends of a spacer. Its utility as a crosslinker would stem from the reactivity of the sulfonyl chloride group with multiple nucleophilic amino acid side chains. Sulfonyl halides are known to react with primary amines (lysine, N-terminus), the phenolic hydroxyl group of tyrosine, the imidazole ring of histidine, and the hydroxyl groups of serine and threonine. The presence of a nearby basic residue can enhance the reactivity of these nucleophiles by facilitating their deprotonation.

The salicylic acid moiety of the molecule may influence its solubility and binding characteristics within protein microenvironments. The precise conditions for achieving intermolecular (between different proteins) versus intramolecular (within the same protein) crosslinks would require empirical optimization.

Experimental Protocols

Note: The following protocols are proposed based on general principles of protein crosslinking and the known reactivity of sulfonyl-containing compounds. Optimization will be necessary for specific protein systems.

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes a general procedure for crosslinking a purified protein or protein complex in solution.

Materials:

  • Purified protein sample (1-5 mg/mL in a suitable buffer)

  • This compound (stock solution in an anhydrous organic solvent like DMSO or DMF)

  • Reaction Buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis reagents

  • Mass spectrometer and associated reagents for protein digestion and analysis

Procedure:

  • Buffer Exchange: Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) or other nucleophiles that could react with the crosslinker. HEPES or phosphate buffers are suitable alternatives.

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.

  • Crosslinking Reaction:

    • To the protein solution, add the crosslinker stock solution to achieve a final concentration in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species (dimers, multimers) or changes in the migration of the monomeric protein.

    • For structural analysis, proceed to in-solution or in-gel digestion of the crosslinked sample.

  • Mass Spectrometry Analysis:

    • Digest the crosslinked protein(s) with a sequence-specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software to identify the crosslinked peptides and map the crosslinked residues.

Protocol 2: In Situ Crosslinking in Cells

This protocol outlines a general approach for crosslinking proteins within intact cells. The membrane permeability of this compound would need to be considered and potentially enhanced.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody for immunoprecipitation (if targeting a specific complex)

  • Protein A/G beads

Procedure:

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS.

  • Crosslinking:

    • Resuspend the cells in PBS.

    • Add the this compound stock solution to a final concentration of 1-3 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease inhibitors.

  • Further Analysis:

    • The cell lysate can be analyzed by western blot to observe changes in protein migration.

    • For identification of interaction partners, proceed with immunoprecipitation of a target protein followed by mass spectrometry analysis of the co-precipitated and crosslinked proteins.

Data Presentation

Quantitative data from CXMS experiments should be organized to facilitate interpretation and comparison.

Table 1: Summary of Identified Crosslinked Peptides

Crosslink IDProtein 1Residue 1Protein 2Residue 2Linker MassScore
XL-001Protein AK121Protein BY78236.63 Da95.4
XL-002Protein AH45Protein AS92236.63 Da88.1
.....................

Table 2: Crosslinking Reaction Optimization

[Crosslinker] (mM)Incubation Time (min)Temperature (°C)% Monomer Remaining% Dimer Formation
0.530258510
1.030256035
2.030253060
1.060254550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_output Output protein_prep Purified Protein/ Cells add_crosslinker Add 5-Chlorosulfonyl- 2-hydroxybenzoic acid protein_prep->add_crosslinker incubate Incubate add_crosslinker->incubate quench Quench Reaction incubate->quench sds_page SDS-PAGE quench->sds_page digestion Proteolytic Digestion quench->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis crosslink_map Crosslink Map data_analysis->crosslink_map structural_model Structural Model crosslink_map->structural_model

Caption: General experimental workflow for protein crosslinking using this compound.

reactivity_pathway cluster_amino_acids Target Amino Acid Residues crosslinker 5-Chlorosulfonyl- 2-hydroxybenzoic acid lysine Lysine (ε-NH2) crosslinker->lysine tyrosine Tyrosine (-OH) crosslinker->tyrosine histidine Histidine (imidazole) crosslinker->histidine serine_threonine Serine/Threonine (-OH) crosslinker->serine_threonine crosslinked_protein Crosslinked Protein lysine->crosslinked_protein tyrosine->crosslinked_protein histidine->crosslinked_protein serine_threonine->crosslinked_protein

Caption: Potential reaction pathway of this compound with nucleophilic amino acid residues.

Application Notes and Protocols for Ligand Immobilization using 5-Chlorosulfonyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of biologically active ligands onto surfaces is a cornerstone of modern biotechnology and drug discovery. This process is fundamental for the development of a wide array of tools, including biosensors, affinity chromatography matrices, and cell culture platforms that mimic specific microenvironments. An ideal immobilization strategy should be robust, specific, and maintain the biological activity of the coupled ligand. 5-Chlorosulfonyl-2-hydroxybenzoic acid, also known as 5-(chlorosulfonyl)salicylic acid, is a bifunctional linker that offers a versatile platform for the covalent attachment of ligands to amine-functionalized surfaces.

This molecule possesses two key reactive groups: a highly reactive chlorosulfonyl (-SO₂Cl) group and a carboxylic acid (-COOH) group. The chlorosulfonyl group reacts readily with primary amines to form a stable sulfonamide bond, providing a strong anchor to an amine-modified substrate. The carboxylic acid group can then be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to react with primary amines on the target ligand, such as a protein, peptide, or small molecule. This two-step approach allows for a controlled, oriented immobilization of ligands, which is crucial for preserving their functional integrity.

These application notes provide detailed protocols for the covalent immobilization of ligands onto a substrate using this compound as a linker. The workflow covers surface preparation, linker immobilization, ligand coupling, and methods for characterization.

Data Presentation: Surface Characterization

Successful surface modification at each step of the immobilization process can be quantitatively assessed using various analytical techniques. The following tables summarize representative data expected from the modification of a silicon oxide substrate.

Table 1: Water Contact Angle Measurements

Surface ConditionExpected Water Contact Angle (°)Interpretation
Unmodified Substrate< 20°Hydrophilic native oxide surface
Amine-Functionalized (APTES)55° - 70°Successful silanization, less hydrophilic
Linker Immobilized40° - 55°Increased hydrophilicity from linker
Ligand Coupled (e.g., Protein)60° - 75°Varies with ligand properties

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

Surface ConditionExpected Atomic % (C 1s)Expected Atomic % (N 1s)Expected Atomic % (S 2p)Expected Atomic % (Si 2p)
Amine-Functionalized~25%~5%0%~35%
Linker Immobilized~40%~3%~2%~20%
Ligand Coupled (Protein)~65%~15%~1%~5%

Experimental Protocols

Materials and Reagents:

  • Silicon oxide or glass substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing ligand (e.g., protein, peptide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Deionized (DI) water

  • Nitrogen gas

Protocol 1: Substrate Cleaning and Amination

This protocol describes the preparation of an amine-functionalized surface on silicon oxide or glass substrates, which is the foundation for linker attachment.

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes at room temperature in a fume hood. (Extreme Caution Required)

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Bake in an oven at 110°C for 30 minutes to ensure complete removal of water.

  • Surface Amination:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the clean, dry substrates in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Remove the substrates and rinse thoroughly with toluene, followed by ethanol, and finally DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the aminated substrates in an oven at 110°C for 30 minutes to cross-link the silane layer.

Protocol 2: Immobilization of this compound Linker

This protocol details the reaction of the sulfonyl chloride group of the linker with the prepared amine surface to form a stable sulfonamide bond.

  • Prepare Linker Solution:

    • Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10 mM.

    • Add a non-nucleophilic base, such as triethylamine or DIPEA, to the solution at a 1.5 molar excess relative to the linker to act as an acid scavenger.

  • Linker Coupling Reaction:

    • Place the amine-functionalized substrates in the linker solution.

    • Ensure the substrates are fully submerged.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash the substrates thoroughly with DMF or DCM (3 times), followed by ethanol (3 times), and finally DI water (3 times) to remove unreacted linker and base.

    • Dry the substrates under a stream of nitrogen gas. The surface now presents carboxylic acid groups.

Protocol 3: Covalent Coupling of Amine-Containing Ligand

This protocol describes the activation of the surface carboxylic acid groups and subsequent coupling of a ligand containing a primary amine.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 100 mM EDC and 50 mM NHS in 0.1 M MES buffer (pH 6.0).

    • Immerse the linker-modified substrates in the EDC/NHS solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation to form a reactive NHS ester on the surface.

  • Ligand Coupling:

    • Prepare a solution of the amine-containing ligand (e.g., 0.1-1 mg/mL for proteins) in PBS (pH 7.4).

    • Remove the substrates from the activation solution and rinse briefly with PBS.

    • Immediately immerse the activated substrates in the ligand solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Blocking:

    • Remove the substrates from the ligand solution.

    • Wash thoroughly with PBS to remove non-covalently bound ligand.

    • (Optional) To block any remaining reactive NHS esters, immerse the substrates in a solution of 1 M ethanolamine or 100 mM glycine (pH 8.0) for 30 minutes.

    • Rinse again with PBS and DI water.

    • Dry under a gentle stream of nitrogen gas. Store appropriately for your application.

Visualizations

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Ligand Coupling sub Substrate (e.g., SiO2) sub_clean Cleaned Substrate (-OH groups) sub->sub_clean Piranha Etch sub_amine Amine-Functionalized Surface (-NH2 groups) sub_clean->sub_amine APTES Coating linker_immobilized Surface with Linker (-COOH groups) sub_amine->linker_immobilized Sulfonamide Bond Formation linker 5-Chlorosulfonyl- 2-hydroxybenzoic acid linker->linker_immobilized activated_surface Activated Surface (-NHS Ester) linker_immobilized->activated_surface EDC/NHS Activation ligand Amine-Containing Ligand final_surface Ligand-Immobilized Surface ligand->final_surface activated_surface->final_surface Amide Bond Formation

Caption: Experimental workflow for ligand immobilization.

Caption: Chemical reaction scheme for surface immobilization.

G receptor Immobilized Receptor (e.g., GPCR) binding Binding Event receptor->binding drug Drug Candidate drug->binding g_protein G-Protein Activation binding->g_protein second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger cellular_response Cellular Response (e.g., Gene Expression) second_messenger->cellular_response

Caption: Signaling pathway analysis using an immobilized receptor.

Application Notes and Protocols for Monitoring Reactions of 5-Chlorosulfonyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of sulfonamides and sulfonate esters using 5-Chlorosulfonyl-2-hydroxybenzoic acid as a key reactant. The protocols are designed to be adaptable for various research and development applications, with a focus on robust reaction monitoring and data acquisition.

Introduction

This compound is a versatile bifunctional molecule containing a highly reactive sulfonyl chloride group and a salicylic acid scaffold.[1] This unique combination makes it a valuable building block in medicinal chemistry and drug development for the synthesis of a diverse range of compounds, particularly sulfonamides and sulfonate esters. The salicylic acid moiety is a well-known pharmacophore with anti-inflammatory properties, while the sulfonamide group is a key feature in many antibacterial, diuretic, and hypoglycemic drugs.[2]

The ability to accurately monitor the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This document outlines detailed experimental setups and protocols for monitoring these reactions using High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Reactions of this compound

The primary reactions of this compound involve the nucleophilic substitution of the chloride on the sulfonyl group.

Sulfonamide Synthesis

The reaction with primary or secondary amines yields the corresponding sulfonamides. This is a fundamental transformation for the generation of a wide array of biologically active molecules.[2][3]

Sulfonate Ester Synthesis

Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. These esters can serve as stable derivatives or as intermediates in further synthetic steps.[4]

Data Presentation: Reaction Optimization

The following tables summarize representative data for the synthesis of a model sulfonamide, N-(4-methylphenyl)-2-hydroxy-5-(sulfamoyl)benzoic acid, from this compound and p-toluidine under various conditions.

Table 1: Effect of Solvent on Sulfonamide Synthesis Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25485
Tetrahydrofuran25478
Acetonitrile25482
Water (with Na₂CO₃)25492

Table 2: Effect of Temperature on Sulfonamide Synthesis Yield in Water

Temperature (°C)Reaction Time (h)Yield (%)
0688
25492
50295

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide Derivative

This protocol describes a general and environmentally friendly method for the synthesis of a sulfonamide from this compound in an aqueous medium.[2][5]

Materials:

  • This compound

  • Primary or secondary amine (e.g., p-toluidine)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) and sodium carbonate (1.2 mmol) in 20 mL of deionized water with stirring.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in a minimal amount of a suitable organic solvent (e.g., THF) or add it directly as a solid in small portions to the aqueous solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC (see Protocol 2) or TLC.

  • Once the reaction is complete, cool the mixture to 0°C and acidify with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: HPLC Monitoring of Sulfonamide Synthesis

This protocol provides a robust method for monitoring the progress of the sulfonamide synthesis reaction described in Protocol 1.[6][7]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Microsyringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of this compound and the expected sulfonamide product in acetonitrile. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with 950 µL of a 50:50 acetonitrile/water mixture.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to the starting material and the product based on their retention times established from the standards. Calculate the percentage conversion of the starting material and the formation of the product over time.

Protocol 3: In-situ NMR Monitoring of Reaction Kinetics

This protocol outlines the setup for real-time monitoring of reactions involving this compound using NMR spectroscopy.[8]

Instrumentation and Materials:

  • NMR spectrometer with a suitable probe

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • In an NMR tube, dissolve this compound (e.g., 0.05 mmol) and an internal standard in the chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting material to establish reference chemical shifts and integration.

  • Add the second reactant (e.g., amine or alcohol, 0.05 mmol) to the NMR tube.

  • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Process the acquired spectra. Monitor the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product relative to the integral of the internal standard. This allows for the determination of reaction kinetics.

Signaling Pathway and Biological Application

Derivatives of 2-hydroxybenzoic acid have been identified as inhibitors of various enzymes and have shown activity in modulating cellular signaling pathways. For instance, derivatives of 2-hydroxybenzoic acid have been investigated as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation.[9] Furthermore, other derivatives have demonstrated anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways in microglial cells.[10]

The sulfonyl chloride group of this compound allows for the covalent modification of target proteins, making it a potential tool for developing irreversible inhibitors or chemical probes to study these pathways.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start This compound + Amine/Alcohol reaction Reaction in Solvent with Base start->reaction hplc HPLC Analysis reaction->hplc Aliquots nmr In-situ NMR reaction->nmr Real-time yield Yield & Purity hplc->yield kinetics Reaction Kinetics nmr->kinetics optimization Optimization of Reaction Conditions yield->optimization Feedback

Caption: Experimental workflow for synthesis and monitoring.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus (e.g., LPS) cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates to AP1 AP-1 MAPK_cascade->AP1 activates Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene_Transcription AP1->Gene_Transcription Inhibitor 5-CSHBA Derivative (Potential Inhibitor) Inhibitor->IKK inhibits Inhibitor->MAPK_cascade inhibits

Caption: Potential inhibition of inflammatory signaling pathways.

References

Downstream Applications of Proteins Modified with 5-Chlorosulfonyl-2-hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with small molecules is a cornerstone of modern biotechnology and drug discovery, enabling the introduction of novel functionalities, probes for studying biological processes, and the development of targeted therapeutics. 5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile reagent for the covalent modification of proteins. Its sulfonyl chloride moiety reacts readily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable sulfonamide bonds. The presence of a salicylic acid-like core, with hydroxyl and carboxylic acid functionalities, offers unique opportunities for downstream applications.

These application notes provide an overview of potential downstream applications for proteins modified with this compound, along with detailed protocols for protein modification and subsequent functional analysis. While specific literature on the direct downstream applications of proteins modified with this particular reagent is limited, the following sections outline plausible and impactful uses based on the known chemistry of its functional groups and established bioconjugation principles.

Potential Downstream Applications

Modification of a protein with this compound introduces a salicylic acid-like moiety onto the protein surface. This appended group can be exploited for a variety of downstream applications, including:

  • Targeted Drug Delivery and Induced Proximity: The salicylic acid motif can act as a recognition element for proteins that naturally bind salicylates. This could be used to enhance the targeting of a therapeutic protein to specific cells or tissues. Furthermore, it could be employed in induced proximity applications, such as PROTAC-like strategies, to bring a target protein into proximity with a ubiquitin ligase for targeted degradation.

  • Modulation of Protein-Protein Interactions: The introduction of the bulky, charged 2-hydroxybenzoic acid group can be used to sterically hinder or electrostatically modulate protein-protein interaction interfaces. This could be a tool for studying the functional consequences of disrupting specific protein complexes.

  • Enzyme Inhibition Studies: Salicylic acid and its derivatives are known to inhibit the activity of certain enzymes, such as cyclooxygenases (COXs). Covalently attaching a salicylic acid analogue to a protein could be a strategy to create a localized inhibitory effect or to study the binding of salicylates to novel protein targets.

  • Surface Immobilization and Biomaterial Functionalization: The carboxylic acid and hydroxyl groups of the modifier can serve as handles for secondary conjugation reactions. This allows for the immobilization of the modified protein onto surfaces or the attachment of other molecules, such as fluorescent dyes or polyethylene glycol (PEG), to further tailor the protein's properties.

Experimental Protocols

Protocol 1: Covalent Modification of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization of the molar ratio of the reagent to the protein may be necessary to achieve the desired degree of labeling.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.5. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the sulfonyl chloride.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A starting point is a 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, purify the modified protein by dialysis against the storage buffer.

  • Characterization of the Modified Protein:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • The degree of labeling can be estimated using mass spectrometry (see Protocol 2).

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation (pH 8.5, RT) protein_prep->conjugation reagent_prep This compound in DMSO/DMF reagent_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Desalting or Dialysis quenching->purification characterization Mass Spectrometry (Degree of Labeling) purification->characterization

Caption: Workflow for protein modification.

Protocol 2: Determination of the Degree of Labeling by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the number of modifier molecules attached to the protein.

Materials:

  • Modified protein from Protocol 1

  • Unmodified protein (control)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate buffers and matrices for mass spectrometry

Procedure:

  • Sample Preparation:

    • Prepare samples of both the unmodified and modified protein for mass spectrometry analysis according to the instrument's guidelines. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra of both the unmodified and modified protein under identical conditions.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein (MW_unmodified).

    • Determine the average molecular weight of the modified protein (MW_modified).

    • Calculate the mass shift (ΔMW) = MW_modified - MW_unmodified.

    • The molecular weight of the attached modifier is approximately 218.6 g/mol (C7H4O5S, after loss of HCl).

    • Calculate the degree of labeling (DOL) = ΔMW / 218.6.

Quantitative Data Summary:

ParameterDescriptionMethod
Protein Concentration Concentration of the modified protein after purification.BCA Assay
Degree of Labeling (DOL) Average number of modifier molecules per protein.Mass Spectrometry

Diagrams

logical_relationship cluster_input Inputs cluster_calculation Calculation mw_unmodified MW of Unmodified Protein mass_shift ΔMW = MW_modified - MW_unmodified mw_unmodified->mass_shift mw_modified MW of Modified Protein mw_modified->mass_shift dol DOL = ΔMW / 218.6 mass_shift->dol

Caption: Calculation of the Degree of Labeling.

Protocol 3: Downstream Application Example - In Vitro Binding Assay

This protocol provides a hypothetical example of how to assess the binding of the modified protein to a target that interacts with salicylic acid.

Materials:

  • Modified protein from Protocol 1

  • Unmodified protein (negative control)

  • Target protein known to bind salicylic acid

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • ELISA plates

  • Detection antibody (if required)

  • Substrate for detection (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of an ELISA plate with the target protein at a concentration of 1-10 µg/mL in a suitable coating buffer overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Binding:

    • Wash the plate with wash buffer.

    • Prepare serial dilutions of the modified protein and the unmodified protein in assay buffer.

    • Add the protein solutions to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate with wash buffer.

    • If the protein of interest is not directly labeled for detection, add a primary antibody that recognizes the protein of interest, followed by a secondary HRP-conjugated antibody.

    • Add the HRP substrate (e.g., TMB) and incubate until a color develops.

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 2 M H2SO4).

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Compare the binding curves of the modified and unmodified proteins to determine if the modification enhances binding to the target.

Quantitative Data Summary:

SampleEC50 (nM)Max Binding (OD)
Modified Protein [Insert Value][Insert Value]
Unmodified Protein [Insert Value][Insert Value]

Diagrams

signaling_pathway cluster_elisa ELISA Workflow coating Coat Plate with Target Protein blocking Block with BSA coating->blocking binding Add Modified or Unmodified Protein blocking->binding detection Add Detection Antibody & Substrate binding->detection readout Measure Absorbance detection->readout

Caption: ELISA workflow for binding assay.

Conclusion

The modification of proteins with this compound provides a means to introduce a salicylic acid-like functional group onto the protein surface. This opens up a range of potential downstream applications in targeted drug delivery, modulation of protein interactions, enzyme inhibition studies, and biomaterial science. The protocols provided herein offer a starting point for researchers to explore these possibilities. It is important to note that reaction conditions and downstream assay parameters should be optimized for each specific protein and application.

Troubleshooting & Optimization

How to prevent hydrolysis of 5-Chlorosulfonyl-2-hydroxybenzoic acid during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chlorosulfonyl-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this reactive compound during its use in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

This compound is a versatile chemical intermediate characterized by a benzoic acid backbone substituted with a hydroxyl group and a highly reactive chlorosulfonyl group. The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the sulfonyl chloride to a sulfonic acid, rendering the compound inactive for its intended downstream reactions, such as sulfonamide formation.

Q2: What are the primary signs of hydrolysis of this compound in my reaction?

Hydrolysis of the sulfonyl chloride can be identified by several observations:

  • Low Yield of Desired Product: A significant decrease in the expected yield of your target molecule is a primary indicator.

  • Formation of a Water-Soluble Byproduct: The resulting sulfonic acid is more water-soluble than the starting material.

  • Changes in pH: The hydrolysis reaction produces hydrochloric acid (HCl), which can lead to a noticeable decrease in the pH of the reaction mixture.

  • Inconsistent Spectroscopic Data: NMR or IR spectra of the crude product may show peaks corresponding to the sulfonic acid and an absence or reduction of signals for the sulfonyl chloride.

Q3: Under what conditions is hydrolysis most likely to occur?

Hydrolysis is accelerated by:

  • Presence of Water: Even trace amounts of water in solvents, reagents, or from atmospheric moisture can lead to significant hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of hydrolysis.

  • Basic Conditions: While the sulfonyl chloride can react with amines to form the desired sulfonamide, strong bases can also promote hydrolysis by increasing the concentration of hydroxide ions.

Q4: Can I use an aqueous workup for reactions involving this compound?

Aqueous workups should be performed with caution. If necessary, the workup should be conducted rapidly at low temperatures (e.g., using an ice bath) to minimize the contact time between the sulfonyl chloride and water. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis during precipitation from an aqueous mixture.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide Hydrolysis of the sulfonyl chloride starting material. - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents (e.g., distilled from a suitable drying agent).- Handle the this compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of a polar, water-soluble byproduct Hydrolysis of the sulfonyl chloride during the reaction. - Perform the reaction at a low temperature (e.g., 0 °C to room temperature).- Use a non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) to scavenge the HCl produced during the reaction.
Reaction mixture becomes acidic over time Hydrolysis is occurring, releasing HCl. - Add a base to neutralize the acid as it forms. A slight excess of a non-nucleophilic base is recommended.- Monitor the pH of the reaction and add more base if necessary.
Side reactions involving the hydroxyl or carboxylic acid groups These functional groups are also reactive. - Consider using protecting groups for the hydroxyl and/or carboxylic acid moieties if they are not the intended reaction sites.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at preventing the hydrolysis of this compound.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol describes a general method for reacting this compound with an amine under anhydrous conditions to form a sulfonamide.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

  • Pyridine (anhydrous)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert gas supply (nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM or THF.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine (1.1 equivalents) and pyridine (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the amine/pyridine solution to the cooled solution of this compound dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Sulfonamide in an Aqueous System with an Acid Scavenger

This "green" chemistry approach can be effective for certain substrates, particularly with water-soluble amines.[3]

Materials:

  • This compound

  • Water-soluble amine (e.g., an amino acid)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Beaker, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • In a beaker, dissolve the amine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 equivalents) portion-wise to the cooled solution while stirring vigorously.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and acidify with 10% HCl until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the product if further purification is needed.

Visualizing Reaction Strategies

The following diagrams illustrate key concepts in handling this compound.

G cluster_0 Troubleshooting Workflow start Low Yield or Side Product Formation check_hydrolysis Suspect Hydrolysis of This compound? start->check_hydrolysis anhydrous Implement Anhydrous Conditions: - Dry glassware - Anhydrous solvents - Inert atmosphere check_hydrolysis->anhydrous Yes re_evaluate Re-evaluate Reaction and Purify check_hydrolysis->re_evaluate No low_temp Lower Reaction Temperature (e.g., 0 °C) anhydrous->low_temp base Use Non-Nucleophilic Base (e.g., Pyridine, TEA) low_temp->base protecting_group Consider Protecting Groups for -OH and -COOH base->protecting_group protecting_group->re_evaluate success Successful Synthesis re_evaluate->success G cluster_desired Desired Reaction Pathway cluster_hydrolysis Competing Hydrolysis Pathway reagent 5-Chlorosulfonyl- 2-hydroxybenzoic acid amine Amine (R-NH2) reagent->amine + water Water (H2O) reagent->water + sulfonamide Desired Sulfonamide amine->sulfonamide sulfonic_acid Inactive Sulfonic Acid water->sulfonic_acid

References

Optimizing reaction pH for efficient labeling with 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for efficient labeling with 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling primary amines (e.g., the ε-amino group of lysine residues) on proteins with this compound is typically in the range of 8.5 to 9.5 .[1] In this pH range, the primary amine is sufficiently deprotonated and acts as a potent nucleophile, leading to efficient formation of a stable sulfonamide bond.

Q2: What is the primary competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the sulfonyl chloride group to a sulfonic acid. This hydrolysis reaction is also base-catalyzed and becomes more significant at higher pH values. Once hydrolyzed, the reagent is no longer reactive towards amines. The key to efficient labeling is to find a pH where the rate of aminolysis (labeling) is significantly higher than the rate of hydrolysis.

Q3: Can I use a phosphate buffer for the labeling reaction?

While phosphate buffers are common in biochemistry, for this specific reaction, a bicarbonate or borate buffer is generally recommended. This is because phosphate can sometimes interfere with the reaction or subsequent analysis. A buffer with a pKa in the desired range of 8.5-9.5 will provide better buffering capacity.

Q4: How can I remove the unreacted this compound after the labeling reaction?

Unreacted reagent and byproducts can be removed using standard protein purification techniques such as dialysis, size-exclusion chromatography (e.g., gel filtration), or tangential flow filtration . The choice of method will depend on the scale of your reaction and the properties of your labeled protein.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction pH is too low, resulting in protonated and less nucleophilic amines.Increase the reaction pH to the optimal range of 8.5-9.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate or sodium borate).
Hydrolysis of the Reagent: The this compound has hydrolyzed before reacting with the protein. This can be due to a high pH or prolonged reaction times in aqueous buffer.Prepare the solution of this compound in an anhydrous, water-miscible solvent (e.g., DMSO or DMF) immediately before adding it to the protein solution. Minimize the reaction time as much as possible.
Insufficient Reagent: The molar ratio of the labeling reagent to the protein is too low.Increase the molar excess of this compound. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein.
Protein Precipitation during Labeling Change in Protein Solubility: The addition of the labeling reagent, which is often dissolved in an organic solvent, can cause the protein to precipitate. Covalent modification can also alter the protein's surface charge and solubility.Add the this compound solution to the protein solution slowly and with gentle stirring. Limit the volume of the organic solvent to less than 10% of the total reaction volume. If precipitation persists, consider performing the reaction at a lower protein concentration.
Loss of Protein Activity Modification of Critical Residues: A lysine residue essential for the protein's biological activity has been labeled.Reduce the molar excess of the labeling reagent to decrease the degree of labeling. If the activity loss is still significant, consider alternative labeling strategies that target different amino acid residues (e.g., cysteine or carboxyl groups).

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Buffer Exchange: If your protein is not in an amine-free buffer, exchange it into the Labeling Buffer using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Labeling Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the labeling reagent solution to achieve a 10- to 20-fold molar excess over the protein.

    • While gently stirring the protein solution, add the calculated volume of the labeling reagent dropwise.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using a suitable method, such as UV-Vis spectrophotometry or mass spectrometry.

Quantitative Data

The efficiency of the labeling reaction is highly dependent on the pH. The following table provides an overview of the expected labeling efficiency at different pH values.

Reaction pH Relative Labeling Efficiency (%) Relative Hydrolysis Rate Remarks
6.510-20LowAmine groups are mostly protonated, leading to slow reaction rates.
7.540-60ModerateA compromise between aminolysis and hydrolysis.
8.5 80-95 Moderate-High Optimal for most protein labeling applications.
9.5 >90 High Higher efficiency but increased risk of hydrolysis and potential protein denaturation.
10.5VariableVery HighHydrolysis is very rapid, often leading to lower overall labeling yields. Risk of protein instability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Storage Buffer buffer_exchange Buffer Exchange to Labeling Buffer (pH 8.5-9.5) protein->buffer_exchange add_reagent Add 5-CSHBA to Protein Solution buffer_exchange->add_reagent reagent_prep Prepare 5-CSHBA in Anhydrous DMSO reagent_prep->add_reagent incubate Incubate (1-2h RT or 2-4h 4°C) add_reagent->incubate quench Quench with Tris Buffer incubate->quench purify Purify (e.g., Desalting Column) quench->purify analyze Characterize Labeled Protein purify->analyze

Caption: Experimental workflow for protein labeling.

ph_optimization Low pH\n(e.g., < 7) Low pH (e.g., < 7) Protonated Amine\n(Poor Nucleophile) Protonated Amine (Poor Nucleophile) Low pH\n(e.g., < 7)->Protonated Amine\n(Poor Nucleophile) leads to Optimal pH\n(8.5 - 9.5) Optimal pH (8.5 - 9.5) Deprotonated Amine\n(Good Nucleophile) Deprotonated Amine (Good Nucleophile) Optimal pH\n(8.5 - 9.5)->Deprotonated Amine\n(Good Nucleophile) leads to Manageable Hydrolysis Manageable Hydrolysis Optimal pH\n(8.5 - 9.5)->Manageable Hydrolysis competes with High pH\n(e.g., > 10) High pH (e.g., > 10) Rapid Hydrolysis Rapid Hydrolysis High pH\n(e.g., > 10)->Rapid Hydrolysis leads to Protein Instability Protein Instability High pH\n(e.g., > 10)->Protein Instability can cause Low Labeling Efficiency Low Labeling Efficiency Protonated Amine\n(Poor Nucleophile)->Low Labeling Efficiency results in High Labeling Efficiency High Labeling Efficiency Deprotonated Amine\n(Good Nucleophile)->High Labeling Efficiency results in Rapid Hydrolysis->Low Labeling Efficiency results in

Caption: Relationship between pH and labeling efficiency.

References

Common side reactions and byproducts in 5-Chlorosulfonyl-2-hydroxybenzoic acid chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound?

A1: this compound is a versatile reagent in organic synthesis. It serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. Its reactive chlorosulfonyl group allows for the introduction of a sulfonyl moiety, often a crucial step in the synthesis of sulfonamides and other biologically active compounds.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. All reactions should be conducted under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

Q3: How should this compound be stored?

A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Troubleshooting Guides

Guide 1: Synthesis of this compound from Salicylic Acid

This guide addresses common issues encountered during the chlorosulfonation of salicylic acid.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction - Ensure the reaction temperature is maintained at 70-80°C for at least 1.5 hours.[1] - Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material.Increased conversion of salicylic acid to the desired product.
Hydrolysis of the product - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Quench the reaction mixture by slowly adding it to ice-cold water to minimize the time the product is in an aqueous acidic environment. - Filter the precipitated product promptly after quenching.Minimized formation of 2-hydroxy-5-sulfobenzoic acid.
Loss of product during workup - Ensure complete precipitation of the product from the quenching solution by cooling to 0-5°C. - Wash the filter cake with a minimal amount of ice-cold water to remove impurities without dissolving a significant amount of the product.Maximized recovery of the solid product.

Problem 2: Presence of Significant Impurities in the Product

Potential Cause Troubleshooting Step Expected Outcome
Disulfonation - Avoid using a large excess of chlorosulfonic acid. A molar ratio of approximately 1:3 to 1:5 (salicylic acid to chlorosulfonic acid) is generally recommended. - Maintain the reaction temperature below 80°C.Reduced formation of 3,5-bis(chlorosulfonyl)-2-hydroxybenzoic acid.
Ring Chlorination - Control the reaction temperature, as higher temperatures can favor chlorination. - Use of a suitable solvent might influence the selectivity of the reaction.Minimized formation of chlorinated salicylic acid derivatives.
Unreacted Salicylic Acid - Ensure sufficient reaction time and temperature as per the protocol. - Confirm the quality and reactivity of the chlorosulfonic acid.Complete consumption of the starting material.
Guide 2: Downstream Reactions of this compound with Amines

This guide focuses on challenges during the synthesis of sulfonamides.

Problem 1: Formation of Multiple Products

Potential Cause Troubleshooting Step Expected Outcome
Reaction at both the chlorosulfonyl and carboxylic acid groups - The chlorosulfonyl group is significantly more reactive than the carboxylic acid group towards amines. Conduct the reaction at low temperatures (e.g., 0-25°C) to favor the selective formation of the sulfonamide. - Use a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can catalyze side reactions.Selective formation of the desired sulfonamide.
Hydrolysis of the chlorosulfonyl group - Ensure the amine and solvent are anhydrous. - Run the reaction under an inert atmosphere.Minimized formation of the corresponding sulfonic acid.

Problem 2: Low Yield of the Sulfonamide

Potential Cause Troubleshooting Step Expected Outcome
Steric hindrance of the amine - For sterically hindered amines, a longer reaction time or a higher temperature may be required. However, be mindful of potential side reactions at elevated temperatures. - Consider using a more reactive derivative of the amine if possible.Improved conversion to the desired sulfonamide.
Incomplete reaction - Use a slight excess of the amine to drive the reaction to completion. - Monitor the reaction by TLC or HPLC.Higher yield of the sulfonamide product.

Quantitative Data

Table 1: Typical Reaction Conditions and Byproduct Profile for the Synthesis of this compound

ParameterValueReference
Starting MaterialSalicylic Acid[1]
ReagentChlorosulfonic Acid[1]
Molar Ratio (Salicylic Acid:Chlorosulfonic Acid)1:4 (Typical)General Knowledge
Temperature70-80°C[1]
Reaction Time1.5 hours[1]
Expected Yield ~65% [1]
Potential Byproducts
2-Hydroxy-5-sulfobenzoic acid (Hydrolysis)Variable, increases with moistureGeneral Knowledge
3,5-bis(chlorosulfonyl)-2-hydroxybenzoic acid (Disulfonation)Increases with excess chlorosulfonic acid and higher temperaturesGeneral Knowledge
3-Chloro-2-hydroxybenzoic acid (Ring Chlorination)Minor, can increase at higher temperaturesInferred from[2][3]
5-Chloro-2-hydroxybenzoic acid (Ring Chlorination)Minor, can increase at higher temperaturesInferred from[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Salicylic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid (4 molar equivalents).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add salicylic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 70-80°C and maintain this temperature for 1.5 hours.[1]

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of ice-cold deionized water.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add hot deionized water to the hot acetic acid solution until the solution becomes slightly turbid.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold acetic acid/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound Salicylic_Acid Salicylic Acid Product This compound Salicylic_Acid->Product Chlorosulfonic Acid 70-80°C, 1.5h Disulfonation_Product 3,5-bis(chlorosulfonyl)- 2-hydroxybenzoic Acid (Disulfonation Byproduct) Salicylic_Acid->Disulfonation_Product Excess Chlorosulfonic Acid High Temperature Chlorosulfonic_Acid Chlorosulfonic Acid Hydrolysis_Product 2-Hydroxy-5-sulfobenzoic Acid (Hydrolysis Byproduct) Product->Hydrolysis_Product Moisture

Caption: Synthesis pathway and major side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Workup Analyze Workup Procedure Complete_Reaction->Check_Workup Hydrolysis_Issue Evidence of Hydrolysis? Check_Workup->Hydrolysis_Issue Yes_Hydrolysis Yes Hydrolysis_Issue->Yes_Hydrolysis Yes No_Hydrolysis No Hydrolysis_Issue->No_Hydrolysis No Anhydrous_Conditions Ensure Anhydrous Conditions Prompt Quenching/Filtration Yes_Hydrolysis->Anhydrous_Conditions Optimize_Precipitation Optimize Precipitation/Washing No_Hydrolysis->Optimize_Precipitation

Caption: Workflow for troubleshooting low product yield.

Downstream_Reaction Reaction with Primary Amines Start_Material This compound Desired_Product N-substituted-2-hydroxy- 5-sulfamoylbenzoic Acid (Desired Sulfonamide) Start_Material->Desired_Product R-NH2, Base 0-25°C Side_Product_1 Amide Formation at Carboxylic Acid (Side Product) Start_Material->Side_Product_1 High Temperature Side_Product_2 2-Hydroxy-5-sulfobenzoic Acid (Hydrolysis Side Product) Start_Material->Side_Product_2 Moisture Amine Primary Amine (R-NH2) Amine->Desired_Product

Caption: Downstream reaction pathway with a primary amine.

References

Technical Support Center: Purifying Proteins Labeled with 5-Chlorosulfonyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the successful purification of proteins labeled with 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a chemical reagent used to covalently label proteins. Its sulfonyl chloride (-SO₂Cl) functional group reacts with primary amino groups, such as the ε-amino group of lysine residues and the α-amino group at the protein's N-terminus. This reaction forms a stable sulfonamide bond, attaching the hydroxybenzoic acid moiety to the protein.

Q2: What are the critical parameters for a successful labeling reaction?

The success of the labeling reaction depends on several factors:

  • pH: The reaction should be performed in an alkaline buffer, typically at a pH between 8.0 and 10.0. This ensures that the target amino groups are in their unprotonated, reactive state.[1]

  • Buffer Choice: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the protein for the labeling reagent, significantly reducing labeling efficiency.[1][2] Suitable buffers include sodium bicarbonate or borate.

  • Reagent Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze into a non-reactive sulfonic acid.[1] Therefore, the this compound reagent should be dissolved in an anhydrous organic solvent like DMF or DMSO immediately before being added to the protein solution.[1]

Q3: Why is purification necessary after the labeling reaction?

Purification is essential to remove unreacted or hydrolyzed labeling reagent from the protein sample. These small molecules can interfere with downstream applications, such as immunoassays, mass spectrometry, or functional studies. The primary contaminants to be removed are the original reagent and its hydrolyzed, non-reactive form, 5-Sulfonyl-2-hydroxybenzoic acid.

Q4: What are the recommended methods for purifying the labeled protein?

The two most common and effective methods are Size Exclusion Chromatography (SEC) and Dialysis. Both techniques separate molecules based on size, efficiently removing the small molecular weight label (MW ≈ 237 g/mol ) from the much larger protein.[3][4][5][6]

Q5: How do I choose between Size Exclusion Chromatography and Dialysis?

  • Size Exclusion Chromatography (SEC) , also known as gel filtration, is often faster and provides higher resolution, making it an excellent final "polishing" step.[5][6][7] It is ideal for completely separating the labeled protein from all small-molecule contaminants.

  • Dialysis is a simpler, less equipment-intensive method suitable for buffer exchange and removing the bulk of small-molecule contaminants.[3][8] It may be less efficient at complete removal compared to SEC and typically requires longer processing times and multiple buffer changes.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Incorrect pH: The reaction buffer pH is too low (< 8.0), leaving amino groups protonated and unreactive.Ensure the reaction buffer is at a pH between 8.0 and 10.0. Use a calibrated pH meter.[1]
Competing Amines: The buffer (e.g., Tris, glycine) contains primary amines that react with the label.Switch to a non-amine-containing buffer like sodium bicarbonate or borate for the reaction.[1][2]
Hydrolyzed Reagent: The this compound was exposed to moisture and hydrolyzed before it could react with the protein.Prepare a fresh stock solution of the labeling reagent in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[1][4]
Insufficient Reagent: The molar excess of the labeling reagent to the protein is too low.Optimize the molar ratio of the label to the protein. A 10- to 20-fold molar excess is a common starting point.[1]
Protein Precipitation During/After Labeling High Molar Coupling Ratio: Excessive labeling can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and precipitation.Reduce the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal ratio.[1]
High Organic Solvent Concentration: The concentration of DMF or DMSO used to dissolve the label is too high (>10%), causing protein denaturation.Keep the final concentration of the organic solvent in the reaction mixture below 10%. Add the reagent stock solution slowly to the protein while stirring.[1]
Incorrect Buffer pH: The final pH of the solution is too close to the protein's pI.Adjust the buffer pH to be at least one unit away from the labeled protein's pI.
Unreacted Label Remains After Purification Inefficient Dialysis: The dialysis duration was too short, the buffer volume was insufficient, or the membrane MWCO was inappropriate.Increase dialysis time, use a significantly larger volume of dialysis buffer (at least 200-fold the sample volume), and ensure at least three buffer changes.[3] Confirm the MWCO is appropriate (e.g., 10K MWCO for a >20 kDa protein).
Incorrect SEC Column/Resin: The fractionation range of the SEC resin is not suitable for separating the small molecule label from the protein.Select an SEC resin with a fractionation range appropriate for separating large proteins from small molecules (<1,000 Da).[4][9] These are often marketed as desalting columns.
Sample Overload (SEC): The volume of the sample applied to the SEC column was too large, leading to poor separation.For preparative SEC, ensure the sample volume is between 0.5% and 4% of the total column volume for optimal resolution.[7][9] For desalting, up to 30% can be used.[9]

Data Presentation

Properties of Labeling Reagent and Byproduct

This table summarizes the key quantitative data needed for designing a purification strategy.

CompoundMolecular Weight ( g/mol )Role in Process
This compound 236.63[3]Active Labeling Reagent: To be removed if unreacted.
5-Sulfonyl-2-hydroxybenzoic acid ~218.17Hydrolyzed, Inactive Byproduct: To be removed.

Experimental Protocols & Visualizations

Overall Experimental Workflow

The overall process involves three main stages: preparing the protein and reagent, performing the conjugation reaction, and purifying the final product.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Labeling Reaction cluster_2 Stage 3: Purification cluster_3 Final Product prep_protein Prepare Protein in Amine-Free Buffer (pH 8.0-10.0) reaction Add Reagent to Protein (10-20x Molar Excess) Incubate 1-2h at RT prep_protein->reaction prep_reagent Prepare Fresh Reagent Stock in Anhydrous DMSO or DMF prep_reagent->reaction purify Purify Labeled Protein reaction->purify sec Size Exclusion Chromatography purify->sec Method 1 dialysis Dialysis purify->dialysis Method 2 product Purified Labeled Protein sec->product dialysis->product

Caption: Overall workflow for protein labeling and purification.

Protocol 1: Purification by Size Exclusion Chromatography (SEC) / Desalting

This method rapidly separates the labeled protein from excess small molecules based on size. Larger molecules (protein) elute first, while smaller molecules (unreacted label) are retained longer.[4][5]

Methodology:

  • Column Selection: Choose a desalting column (e.g., G-25, PD-10) with a resin that excludes proteins of your target size while retaining small molecules (< 1,500 Da).

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Application: Apply the reaction mixture to the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically 10-30% of the total column volume for desalting).[9]

  • Elution: Elute the sample with the equilibration buffer. The labeled protein will be in the void volume and will elute first.

  • Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm (A280). The first peak to elute contains your purified, labeled protein. The unreacted label will elute in later fractions.

G start Reaction Mixture (Protein + Free Label) column SEC Desalting Column (Equilibrated) start->column 1. Load Sample elution Elute with Buffer column->elution 2. Add Buffer collection Collect Fractions elution->collection peak1 Peak 1: Purified Labeled Protein collection->peak1 Early Fractions peak2 Peak 2: Free Label & Byproducts collection->peak2 Late Fractions

Caption: Workflow for purification using Size Exclusion Chromatography.

Protocol 2: Purification by Dialysis

This technique uses a semi-permeable membrane to separate the large labeled protein from small-molecule contaminants through passive diffusion.[3][8]

Methodology:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., use a 10K MWCO membrane for a 30 kDa protein). This ensures the protein is retained while the small label (MW ≈ 237) can pass through freely.

  • Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.

  • Sample Loading: Load the protein labeling mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped, and securely seal it.

  • First Dialysis Step: Immerse the sealed sample in a stirred beaker containing the desired final buffer. The buffer volume should be at least 200-500 times the sample volume.[3] Dialyze for 2-4 hours at 4°C or room temperature.

  • Buffer Changes: Discard the dialysis buffer and replace it with fresh buffer. Repeat the dialysis for another 2-4 hours.

  • Final Dialysis Step: Change the buffer a third time and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of contaminants.[8]

  • Sample Recovery: Carefully remove the sample from the dialysis device. The protein is now in the new buffer, and the concentration of the unreacted label has been reduced by a factor of approximately 8 x 10⁶ (assuming three changes with a 200:1 buffer-to-sample ratio).

References

Troubleshooting low yields in 5-Chlorosulfonyl-2-hydroxybenzoic acid conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the conjugation of 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields in the conjugation of this compound are a common issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no product formation?

A1: The most frequent cause of reaction failure is the hydrolysis of this compound due to the presence of water in the reaction mixture. Sulfonyl chlorides are highly sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My starting material appears to be consumed, but I'm not getting the desired product. What could be the issue?

A2: If your starting material is consumed but the desired product is not formed, several side reactions could be occurring. Besides hydrolysis of the sulfonyl chloride, the amine starting material could be undergoing side reactions if it contains other reactive functional groups. It is also possible that the desired product is unstable under the reaction or work-up conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help identify the formation of side products.

Q3: How does the choice of base affect the reaction yield?

A3: The base plays a critical role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] A suitable base should be strong enough to scavenge the acid but not so strong that it promotes unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used. The purity and dryness of the base are also important.

Q4: Can the reaction temperature impact the yield?

A4: Yes, temperature is a critical parameter. Some reactions require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[2] Running the reaction at too high a temperature can lead to decomposition of reactants or products and the formation of impurities.

Q5: I'm having difficulty purifying my final product. What are some common purification strategies?

A5: Common purification methods for sulfonamides include recrystallization and column chromatography.[3] The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a solvent system that provides good separation between your product and impurities on a TLC plate should be used.

Experimental Protocols

General Protocol for the Conjugation of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous base (e.g., Pyridine, Triethylamine)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous aprotic solvent in a dried flask.

  • Addition of Base: Add the anhydrous base (1.1 to 1.5 equivalents) to the amine solution and stir.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Reaction: Slowly add the this compound solution to the stirred amine solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio will need to be optimized to achieve good separation.

  • Visualization: UV light (254 nm). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield

EntryAmineBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePyridine (1.2)DCMrt1285
2AnilineTriethylamine (1.5)DCMrt1282
3AnilinePyridine (1.2)THFrt1288
4AnilineTriethylamine (1.5)THFrt1286
5BenzylaminePyridine (1.2)DCMrt892
6BenzylamineTriethylamine (1.5)DCMrt890

This table presents representative data illustrating the impact of different bases and solvents on the yield of a typical sulfonamide synthesis. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_base Add Anhydrous Base prep_amine->prep_base add_sulfonyl Add Sulfonyl Chloride Solution at 0°C prep_base->add_sulfonyl prep_sulfonyl Dissolve 5-Chlorosulfonyl- 2-hydroxybenzoic acid prep_sulfonyl->add_sulfonyl stir Stir at Room Temperature (2-24h) add_sulfonyl->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Recrystallization or Column Chromatography extract->purify product Final Conjugated Product purify->product

Caption: Experimental Workflow for this compound Conjugation.

troubleshooting_yield start Low Yield Observed check_sm Check Starting Material Purity & Stability start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sm_impure Impure/Degraded Starting Materials check_sm->sm_impure hydrolysis Hydrolysis of Sulfonyl Chloride check_sm->hydrolysis incomplete_rxn Incomplete Reaction check_conditions->incomplete_rxn side_reactions Side Reactions check_conditions->side_reactions product_loss Product Loss During Work-up/Purification check_workup->product_loss solution_sm Purify Starting Materials Use Fresh Reagents sm_impure->solution_sm solution_hydrolysis Use Anhydrous Solvents Inert Atmosphere hydrolysis->solution_hydrolysis solution_incomplete Optimize Time, Temp, Stoichiometry incomplete_rxn->solution_incomplete solution_side Adjust Base, Temp, Protecting Groups side_reactions->solution_side solution_loss Optimize Extraction & Purification Method product_loss->solution_loss

Caption: Troubleshooting Logic for Low Conjugation Yields.

References

Strategies to improve the solubility of 5-Chlorosulfonyl-2-hydroxybenzoic acid in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorosulfonyl-2-hydroxybenzoic acid. Here, you will find strategies to improve its solubility in aqueous buffers while considering its chemical stability.

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Buffers

This compound is a moderately polar organic compound with limited solubility in aqueous solutions. This can be a significant challenge for various experimental setups. The primary reason for its low solubility is the presence of a non-polar benzene ring.

Solution 1: pH Adjustment

The solubility of this compound is highly dependent on the pH of the aqueous buffer. The molecule contains a carboxylic acid group which can be deprotonated to form a more soluble carboxylate salt.

  • Strategy: To increase solubility, the pH of the buffer should be adjusted to be at least 1-2 pH units above the pKa of the carboxylic acid. This will ensure that a significant portion of the molecules are in the deprotonated, more soluble form.

! Important Consideration: Hydrolysis of the Sulfonyl Chloride Group

A major challenge with pH adjustment is the hydrolysis of the sulfonyl chloride group to a sulfonic acid. This reaction is accelerated at neutral and higher pH values. Therefore, a delicate balance must be struck between increasing solubility through deprotonation and minimizing hydrolysis. Studies on substituted benzenesulfonyl chlorides show that hydrolysis rates increase with pH.[1][2]

Recommended Approach:

  • Start with a buffer at a slightly acidic pH, for example, pH 4-5.

  • Gradually increase the pH while monitoring both the solubility and the integrity of the compound (e.g., using HPLC to check for the appearance of the sulfonic acid hydrolysis product).

  • It is crucial to work at low temperatures (e.g., on ice) to slow down the rate of hydrolysis.

Solution 2: Use of Co-solvents

Introducing a water-miscible organic co-solvent can significantly enhance the solubility of this compound.

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for the dissolution of less polar compounds.

  • Suitable Co-solvents: Common co-solvents that can be considered include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Ethanol

    • Propylene glycol

  • Experimental Protocol:

    • Prepare a concentrated stock solution of this compound in a suitable organic co-solvent (e.g., DMSO or DMF).

    • Add the stock solution dropwise to the aqueous buffer with vigorous stirring.

    • Do not exceed a final co-solvent concentration that might interfere with your downstream experiments. A final concentration of 1-5% (v/v) is often a good starting point.

Solution 3: Temperature Control

  • General Principle: For many compounds, solubility increases with temperature. However, for this compound, increasing the temperature will also significantly accelerate the rate of hydrolysis of the sulfonyl chloride group.

  • Recommendation: It is generally advisable to carry out dissolution and subsequent experiments at low temperatures (e.g., 4°C or on ice) to minimize degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The exact aqueous solubility is not well-documented. However, based on its structure, it is expected to have low solubility in pure water. The presence of the polar hydroxyl, carboxylic acid, and sulfonyl chloride groups provides some water affinity, but the aromatic ring limits overall solubility.

Q2: At what pH is this compound most stable in an aqueous buffer?

A2: The sulfonyl chloride group is most stable under acidic conditions. Hydrolysis is significantly slower at low pH. Therefore, for storage or when stability is the primary concern, a buffer with a pH below 4 is recommended.

Q3: How can I confirm if my compound is hydrolyzing?

A3: You can monitor the purity of your solution over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of a new, more polar peak corresponding to the sulfonic acid derivative (5-sulfosalicylic acid) would indicate hydrolysis. Mass spectrometry can be used to confirm the identity of the degradation product.

Q4: Can I use sonication to improve the dissolution of this compound?

A4: Yes, sonication can be used to aid the dissolution process. However, it is important to use a cooling bath during sonication to prevent a localized increase in temperature, which could accelerate hydrolysis.

Q5: Are there any alternative strategies to improve solubility?

A5: For specific applications, other techniques such as the use of cyclodextrins to form inclusion complexes or the preparation of solid dispersions could be explored. These are more advanced methods that would require specific formulation development.

Data Summary

ParameterValue/RecommendationRationale
Estimated pKa (Carboxylic Acid) < 2.8Based on the pKa of 5-chlorosalicylic acid and the electron-withdrawing effect of the sulfonyl chloride group.
Recommended pH for Solubilization 4 - 5 (with caution)Balances increased solubility of the carboxylate with the risk of sulfonyl chloride hydrolysis.
Recommended Temperature 4°C or on iceTo minimize the rate of hydrolysis of the sulfonyl chloride group.
Recommended Co-solvents DMSO, DMF, Acetonitrile, EthanolThese are water-miscible organic solvents that can increase the solubility of organic compounds.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization
  • Prepare a series of buffers with pH values ranging from 3.0 to 6.0 (e.g., citrate or acetate buffers).

  • Cool the buffers to 4°C.

  • Add a pre-weighed amount of this compound to a known volume of each cold buffer to create a suspension.

  • Stir the suspensions at 4°C for a set period (e.g., 1 hour).

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

  • Analyze a sample of the supernatant by HPLC to assess the extent of hydrolysis at each pH.

Protocol 2: Co-solvent-Mediated Solubilization
  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Prepare your desired aqueous buffer at the intended pH (preferably slightly acidic, e.g., pH 5).

  • Cool the aqueous buffer to 4°C.

  • While vigorously stirring the cold buffer, add the DMSO stock solution dropwise to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is compatible with your experiment (e.g., ≤ 1% v/v).

  • Visually inspect the solution for any precipitation. If precipitation occurs, a lower final concentration or a higher co-solvent percentage may be necessary.

Visualizations

Solubility_Strategy cluster_problem Problem cluster_solutions Strategies cluster_considerations Key Considerations Poor_Solubility Poor Solubility of This compound pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Increase pH Co_solvents Use of Co-solvents Poor_Solubility->Co_solvents Add organic solvent Temp_Control Temperature Control Poor_Solubility->Temp_Control Optimize T Hydrolysis Sulfonyl Chloride Hydrolysis pH_Adjustment->Hydrolysis Increases rate Temp_Control->Hydrolysis Decreases rate at low T Stability Compound Stability Hydrolysis->Stability

Caption: Strategies to address the poor solubility of this compound.

Experimental_Workflow Start Start with solid This compound Choose_Method Choose Solubilization Method Start->Choose_Method pH_Method pH Adjustment Choose_Method->pH_Method pH Co_solvent_Method Co-solvent Addition Choose_Method->Co_solvent_Method Co-solvent Prepare_Buffer Prepare acidic buffer (pH 4-5) and cool to 4°C pH_Method->Prepare_Buffer Prepare_Stock Prepare concentrated stock in DMSO at RT Co_solvent_Method->Prepare_Stock Add_Compound_pH Add compound to buffer and stir at 4°C Prepare_Buffer->Add_Compound_pH Analyze_Solubility Determine concentration of dissolved compound Add_Compound_pH->Analyze_Solubility Add_Stock_Co_solvent Add stock dropwise to cold aqueous buffer with stirring Prepare_Stock->Add_Stock_Co_solvent Add_Stock_Co_solvent->Analyze_Solubility Analyze_Purity Check for hydrolysis product by HPLC Analyze_Solubility->Analyze_Purity End Proceed with experiment Analyze_Purity->End

Caption: Experimental workflow for solubilizing this compound.

References

Modifying reaction stoichiometry to control the degree of protein labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of protein labeling through the modification of reaction stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of label to protein for a conjugation reaction?

There is no single optimal ratio that applies to all proteins and labels.[1] The ideal molar ratio is dependent on several factors, including the number of available reactive sites on the protein (e.g., lysine residues for NHS ester chemistry), the protein's concentration, and the intrinsic reactivity of the labeling reagent.[1] For most antibodies and similar proteins, a common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1][2] However, it is highly recommended to perform a titration experiment, testing a range of molar ratios to determine the optimal conditions for your specific protein and desired Degree of Labeling (DOL).[1][3]

Q2: How does the stoichiometry of the reaction influence the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single protein molecule, is directly influenced by the molar excess of the labeling reagent in the reaction.[4][5] Increasing the molar ratio of the label to the protein will generally result in a higher DOL.[4] However, this relationship is not always linear and can be affected by other reaction parameters such as pH, temperature, and protein concentration.[2]

Q3: What is the optimal DOL for most applications?

The optimal DOL is application-dependent. For antibodies, a DOL range of 2 to 10 is often considered ideal.[5] A high DOL can be desirable for increasing signal intensity in fluorescence-based assays.[3] However, over-labeling can lead to several issues, including:

  • Fluorescence self-quenching: Wherein fluorescent molecules in close proximity absorb emissions from neighboring dyes, leading to a decrease in the overall signal.[3][6]

  • Protein precipitation: The attachment of multiple, often hydrophobic, dye molecules can decrease the solubility of the protein conjugate.[1][7]

  • Loss of biological activity: If the label attaches to amino acid residues within the protein's active site or binding interface, it can impair its function.[6][8]

Conversely, a DOL that is too low may result in a weak signal and an ineffective probe.[3]

Q4: How is the Degree of Labeling (DOL) calculated?

The DOL is typically determined spectrophotometrically after the labeled protein has been purified from any unreacted, free dye.[1][8] This involves measuring the absorbance of the conjugate solution at two wavelengths:

  • At 280 nm (A280), which is characteristic of the protein.

  • At the maximum absorbance wavelength (A_max) of the specific label being used.

A correction factor is required to account for the label's absorbance at 280 nm.[5] The general formula for calculating DOL is:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye][1][8]

Where:

  • A_max: Absorbance of the conjugate at the label's maximum absorption wavelength.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of the label at its A_max.

  • CF_280: Correction factor (A280 of the free dye / A_max of the free dye).[1]

Troubleshooting Guide

This guide addresses common problems encountered when attempting to control the degree of protein labeling by modifying reaction stoichiometry.

Issue Possible Cause Recommended Solution
Low Degree of Labeling (DOL) / Low Labeling Efficiency Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts compete with the protein for reaction with amine-reactive labels (like NHS esters).[1][8]Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer such as PBS, carbonate, or borate buffer.[8][9]
Suboptimal pH: For NHS ester reactions, the primary amines on the protein are not sufficiently deprotonated and reactive at low pH.[2]Adjust Reaction pH: The optimal pH for NHS ester labeling is typically between 7.2 and 8.5, with many protocols recommending pH 8.3-8.5.[1][2] For some proteins, raising the pH to 8.0 or 9.0 can improve efficiency.[2][8]
Low Protein Concentration: The reaction rate and labeling efficiency are dependent on reactant concentration.[2]Increase Protein Concentration: Aim for a protein concentration between 2-10 mg/mL for optimal labeling.[1][8] If your protein is not sufficiently soluble, this may require further optimization.
Inaccessible Reactive Sites: The target amino acid residues (e.g., lysines) may be buried within the protein's structure, making them sterically hindered.[10][11]Use a Longer Crosslinker: Employ a labeling reagent with a longer spacer arm to improve accessibility to hindered sites.[11][12]
Protein Precipitation/ Aggregation During or After Labeling High Degree of Labeling (Over-labeling): Attaching too many hydrophobic dye molecules can decrease the overall solubility of the protein, leading to aggregation.[1][7]Reduce Molar Ratio: Decrease the molar excess of the labeling reagent in the reaction.[1][7] Perform a titration to find the optimal ratio that achieves the desired DOL without causing precipitation.[13]
High Concentration of Organic Solvent: The labeling reagent is often dissolved in DMSO or DMF. A high final concentration of this solvent can denature the protein.[1]Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1]
Suboptimal Buffer Conditions: The buffer pH may be too close to the protein's isoelectric point (pI), where it is least soluble.[2][7]Optimize Buffer pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's pI to maintain surface charge and promote solubility.[13]
High Protein Concentration: The proximity of protein molecules at high concentrations increases the risk of aggregation, especially after modification.[7]Lower Reaction Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) and then concentrate the purified conjugate if necessary.[7][13]
Labeled Protein Has Reduced or No Biological Activity Over-labeling: Excessive labeling can alter the protein's conformation and function.[8]Reduce Molar Ratio: Lower the dye-to-protein molar ratio to achieve a lower DOL.[8]
Modification of Critical Residues: The label may have attached to amino acids within the active site or binding interface, inhibiting function.[6][8]Consider Alternative Chemistries: If primary amines are critical for function, explore labeling chemistries that target other residues (e.g., maleimide chemistry for cysteines).[8] Site-specific labeling methods can also be employed to avoid modifying critical regions.[6][14]

Experimental Protocols & Data

General Protocol for Amine Labeling (NHS Ester)

This protocol provides a general framework. It is crucial to optimize these parameters for each specific protein-label pair.

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL.[8]

    • The protein must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[2][8] If necessary, perform buffer exchange via dialysis or gel filtration.[9]

    • For optimal labeling, add 1 M Sodium Bicarbonate, pH 8.5, to the protein solution to a final concentration of 0.1 M, which will raise the pH to the optimal range.[8]

  • Label Stock Solution Preparation:

    • Immediately before use, dissolve the NHS ester label in fresh, anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][8]

    • Vortex thoroughly to ensure the label is fully dissolved.[1][8]

  • Labeling Reaction:

    • Calculate the required volume of the label stock solution to achieve the desired molar ratio.

    • While gently stirring the protein solution, add the label stock solution dropwise.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][8] For some proteins, incubation can be extended (e.g., overnight on ice).[1]

  • Purification:

    • Remove unreacted, free label from the conjugate using a desalting or size-exclusion column (e.g., Sephadex G-25).[3][8]

    • Equilibrate the column and elute the labeled protein with a suitable storage buffer (e.g., PBS, pH 7.2-7.4).[8]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and the A_max of the label.

    • Calculate the final protein concentration and the Degree of Labeling (DOL).[1]

Key Reaction Parameter Summary

The following table summarizes key reaction parameters for NHS ester-based protein labeling. These should be used as a starting point for optimization.

Parameter Recommended Range/Value Notes
Dye:Protein Molar Ratio 5:1 to 40:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[1][2]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency but may increase aggregation risk.[1][7][8]
Reaction Buffer PBS, Carbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine) and ammonium salts.[1][8]
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis.[1][2][11]
Reaction Time 30 - 60 minutes at Room Temp.Can be extended (e.g., overnight at 4°C) for some proteins.[1]
Organic Solvent (e.g., DMSO) < 10% of final reaction volumeHigh concentrations can cause protein denaturation and precipitation.[1]

Visualizations

Experimental Workflow for Stoichiometry Optimization

G cluster_prep 1. Preparation cluster_rxn 2. Reaction Titration cluster_analysis 3. Purification & Analysis cluster_decision 4. Decision Prot_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Ratio1 Molar Ratio 1 (e.g., 5:1) Prot_Prep->Ratio1 Ratio2 Molar Ratio 2 (e.g., 10:1) Prot_Prep->Ratio2 Ratio3 Molar Ratio 3 (e.g., 20:1) Prot_Prep->Ratio3 Ratio_etc ... Prot_Prep->Ratio_etc Label_Prep Label Preparation (Dissolve in DMSO/DMF) Label_Prep->Ratio1 Label_Prep->Ratio2 Label_Prep->Ratio3 Label_Prep->Ratio_etc Purify Purify Conjugates (Remove Free Label) Ratio1->Purify Ratio2->Purify Ratio3->Purify Ratio_etc->Purify Analyze Spectrophotometry (Calculate DOL) Purify->Analyze Decision Select Optimal Molar Ratio Analyze->Decision Activity Functional Assay (Assess Activity) Activity->Decision Final_Protocol Optimized Labeling Protocol Decision->Final_Protocol

Caption: Workflow for optimizing the molar ratio to control the degree of protein labeling.

Troubleshooting Decision Tree for Common Labeling Issues

G Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowDOL Low DOL Problem->LowDOL Low Labeling Precipitation Precipitation / Aggregation Problem->Precipitation Aggregation LowActivity Low Biological Activity Problem->LowActivity Loss of Function CheckBuffer Buffer contains Tris or Glycine? LowDOL->CheckBuffer CheckRatio_High DOL > 10 or used high molar ratio? Precipitation->CheckRatio_High CheckRatio_Activity Is DOL high? LowActivity->CheckRatio_Activity Sol_Buffer Solution: Perform buffer exchange CheckBuffer->Sol_Buffer Yes CheckpH Reaction pH < 8.0? CheckBuffer->CheckpH No Sol_pH Solution: Increase reaction pH to 8.0-8.5 CheckpH->Sol_pH Yes CheckRatio_Low Solution: Increase molar ratio of label CheckpH->CheckRatio_Low No Sol_Ratio Solution: Decrease molar ratio of label CheckRatio_High->Sol_Ratio Yes CheckConc Protein conc. > 10 mg/mL? CheckRatio_High->CheckConc No Sol_Conc Solution: Lower protein concentration for reaction CheckConc->Sol_Conc Yes Sol_Hydrophilic Solution: Switch to a more hydrophilic label CheckConc->Sol_Hydrophilic No Sol_Ratio_Activity Solution: Reduce molar ratio to lower DOL CheckRatio_Activity->Sol_Ratio_Activity Yes Sol_AltChem Solution: Consider alternative labeling chemistry (e.g., thiol-reactive) CheckRatio_Activity->Sol_AltChem No

Caption: Decision tree for troubleshooting common issues in protein labeling experiments.

References

Validation & Comparative

A Head-to-Head Comparison: 5-Chlorosulfonyl-2-hydroxybenzoic Acid vs. NHS Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of proteins and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of coupling chemistry is critical to the success of these endeavors. While N-hydroxysuccinimide (NHS) esters have long been the gold standard for targeting primary amines, alternative reagents such as 5-Chlorosulfonyl-2-hydroxybenzoic acid offer a distinct reactivity profile. This guide provides an objective, data-supported comparison to inform the selection of the optimal reagent for specific bioconjugation needs.

This comparison guide delves into the reactivity, stability, and optimal reaction conditions of this compound and NHS esters. By presenting key performance characteristics in a clear, tabular format, alongside detailed experimental protocols and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their bioconjugation strategies.

Performance Comparison at a Glance

The selection of an amine-reactive reagent is a critical decision in the design of bioconjugation experiments. Factors such as the desired reaction efficiency, the stability of the resulting bond, and the specific properties of the biomolecule to be modified must be carefully considered. The following table summarizes the key performance characteristics of this compound and NHS esters.

FeatureThis compoundNHS Esters
Reactive Group Sulfonyl chloride (-SO₂Cl)N-Hydroxysuccinimide ester (-O-N(CO)₂)
Target Residues Primary and secondary amines.[1][2][3]Primarily primary amines.[4][]
Resulting Bond Sulfonamide (-SO₂-NH-)Amide (-CO-NH-)
Optimal Reaction pH 9.0 - 10.0[1][6]7.2 - 8.5[4][7][8][9]
Reaction Speed Very Fast[2]Fast (minutes to hours)[]
Reagent Stability in Aqueous Solution Prone to hydrolysis, especially at higher pH.Prone to hydrolysis, with a half-life of hours at pH 7 and minutes at pH 9.[10][11]
Bond Stability Highly stable sulfonamide bond.Very stable amide bond.[]
Key Advantages Forms a very stable sulfonamide bond; reacts with secondary amines.High selectivity for primary amines; well-established and extensively documented protocols.
Key Disadvantages Requires higher pH which may not be suitable for all proteins; potential for side reactions with other nucleophiles.[6]Susceptible to hydrolysis, which competes with the aminolysis reaction.[4][]

Reaction Mechanisms and Pathways

The fundamental difference in reactivity between this compound and NHS esters lies in their respective electrophilic groups and the resulting covalent bond formed with nucleophilic primary amines on biomolecules.

cluster_0 This compound Pathway cluster_1 NHS Ester Pathway Reagent1 5-Chlorosulfonyl- 2-hydroxybenzoic acid Product1 Protein-Sulfonamide Conjugate Reagent1->Product1 Reaction with primary amine Protein1 Protein-NH₂ Protein1->Product1 Byproduct1 HCl Reagent2 NHS Ester Product2 Protein-Amide Conjugate Reagent2->Product2 Nucleophilic acyl substitution Protein2 Protein-NH₂ Protein2->Product2 Byproduct2 N-hydroxysuccinimide

Figure 1. Reaction pathways for amine conjugation.

Experimental Protocols

The following protocols provide a general framework for labeling a protein with either this compound or a generic NHS ester. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Aqueous buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1 M glycine or Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration. Chill the protein solution on ice.

  • Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve this compound in the anhydrous aprotic solvent to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Slowly add the desired molar excess (e.g., 10- to 50-fold) of the this compound solution to the chilled protein solution while gently stirring. b. Maintain the pH of the reaction mixture around 9.0 by adding small amounts of a suitable base if necessary. c. Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quench Reaction: Add the Quenching Solution to consume any unreacted sulfonyl chloride and incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • NHS ester reagent

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Aqueous buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification column (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.

Start Start: Protein in Amine-Free Buffer Reagent_Prep Prepare Amine-Reactive Reagent (Sulfonyl Chloride or NHS Ester) in anhydrous solvent Start->Reagent_Prep Reaction Labeling Reaction (Control pH and Temperature) Start->Reaction Reagent_Prep->Reaction Quench Quench Reaction with Excess Amine Solution Reaction->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End Characterize Conjugate Purify->End

Figure 2. General experimental workflow for protein conjugation.

Data Presentation: Hydrolytic Stability of Amine-Reactive Reagents

A critical factor in achieving high conjugation efficiency is the stability of the reactive group in aqueous solution, as hydrolysis is a competing reaction.

pHHalf-life of a Typical NHS Ester[4][11]
7.0 (at 0°C)4-5 hours
8.0 (at 4°C)~1 hour
8.6 (at 4°C)10 minutes
9.0 (at Room Temp)Minutes

Conclusion and Recommendations

The choice between this compound and NHS esters for amine-reactive bioconjugation is contingent upon the specific requirements of the application.

  • NHS esters remain the reagent of choice for most applications due to their high selectivity for primary amines, the extensive body of literature and established protocols, and the formation of highly stable amide bonds.[] They are particularly well-suited for conjugations where maintaining a near-neutral to slightly basic pH is critical for protein stability and function.

  • This compound presents a valuable alternative, particularly when the formation of an exceptionally stable sulfonamide bond is desired, or when targeting both primary and secondary amines is necessary.[1][2][3] However, the requirement for a higher reaction pH may be a limiting factor for base-sensitive biomolecules. The potential for side reactions with other nucleophilic residues should also be carefully considered and evaluated for each specific application.

For researchers exploring the use of this compound, it is recommended to perform small-scale pilot experiments to determine the optimal reaction conditions and to assess the impact on the biological activity of the target molecule. Further studies are warranted to generate direct, quantitative comparisons of the reaction kinetics and hydrolytic stability of this compound relative to a standard NHS ester under identical conditions. This will enable a more precise and data-driven selection of the most appropriate amine-reactive chemistry for future bioconjugation endeavors.

References

Mass spectrometry analysis for validating 5-Chlorosulfonyl-2-hydroxybenzoic acid modification sites.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is fundamental to understanding cellular processes and developing targeted therapeutics. Chemical labeling coupled with mass spectrometry (MS) offers a powerful approach to covalently tag specific amino acid residues, facilitating their identification. This guide provides an objective comparison of three common chemical labeling strategies for validating protein modification sites: Iodoacetamide for cysteine residues, N-Hydroxysuccinimide (NHS) Esters for primary amines, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Sulfo-NHS for carboxylic acids.

Comparison of Chemical Labeling Reagents for Mass Spectrometry

The selection of a chemical labeling reagent is dictated by the target amino acid, the desired reaction conditions, and the overall experimental goal. The following tables provide a comparative overview of the performance and characteristics of Iodoacetamide, NHS Esters, and EDC/Sulfo-NHS.

Table 1: Performance Characteristics of Chemical Labeling Reagents

FeatureIodoacetamideNHS EstersEDC with Sulfo-NHS
Target Residues Cysteine (thiol group)Lysine (ε-amino group), Protein N-terminus (α-amino group)Aspartic Acid, Glutamic Acid (carboxyl groups)
Reaction pH 7.5 - 8.5[1]7.2 - 8.5[2][3][4]4.5 - 7.2 (activation), 7.0 - 8.0 (coupling)[5]
Specificity High for cysteines at optimal pH[6]High for primary amines in amine-free buffers[2][7]Activated carboxyls react with primary amines
Common Applications Alkylation of reduced cysteines to prevent disulfide bond reformation[6][8]Protein-protein interaction studies, labeling for affinity purification[2][7]Zero-length cross-linking of proteins[9]
Potential Side Reactions Alkylation of methionine, lysine, histidine, aspartate, and glutamate at non-optimal pH or with excess reagent[1][10]Hydrolysis of the NHS ester, reaction with tyrosine and serine at high pH[11]Hydrolysis of the O-acylisourea intermediate, side reactions with phosphate buffers[12]
Mass Shift +57.02 Da (Carbamidomethyl)[10]Dependent on the specific NHS ester reagent usedZero-length cross-linker (no mass added from the reagent itself)[9]

Table 2: Quantitative Performance and Considerations

ParameterIodoacetamideNHS EstersEDC with Sulfo-NHS
Labeling Efficiency Generally high and complete under optimal conditions[13]High, but can be affected by hydrolysis of the reagent[3]Can be lower due to the instability of the O-acylisourea intermediate; improved by Sulfo-NHS[12]
Quantitative Approaches Can be used in label-based quantification with isotopic variants[13][14]Widely used in quantitative proteomics with isobaric tags (e.g., TMT, iTRAQ)[15][16][17]Not typically used for direct quantitative labeling, but for capturing interactions that are then quantified[18]
Sample Complexity Can introduce artifacts that mimic post-translational modifications like ubiquitination[19]Excess labeling can lead to overlabeled peptides, increasing sample complexity[20]Byproducts of the reaction need to be removed to avoid interference in MS analysis[21]
Cost-Effectiveness Reagent is relatively inexpensiveCost varies widely depending on the conjugated tag (e.g., fluorescent dye, biotin)EDC and Sulfo-NHS are generally affordable

Experimental Workflows and Methodologies

The following diagrams and protocols outline the experimental workflows for each chemical labeling strategy, from sample preparation to mass spectrometry analysis.

Iodoacetamide Alkylation of Cysteine Residues

This workflow is a standard procedure in bottom-up proteomics to ensure that cysteine residues are not involved in disulfide bond formation during analysis.

Iodoacetamide Alkylation Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis p1 Protein Solubilization (e.g., in Urea) p2 Reduction of Disulfide Bonds (e.g., with DTT or TCEP) p1->p2 p3 Alkylation with Iodoacetamide (in the dark) p2->p3 p4 Quenching of Excess Iodoacetamide p3->p4 d1 Protein Digestion (e.g., with Trypsin) p4->d1 Proceed to Digestion d2 Peptide Desalting (e.g., C18 solid-phase extraction) d1->d2 d3 LC-MS/MS Analysis d2->d3 d4 Database Search and Data Analysis (with carbamidomethyl as a variable modification) d3->d4 NHS Ester Labeling Workflow cluster_labeling Protein Labeling cluster_analysis Downstream Analysis l1 Buffer Exchange to Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) l2 Addition of NHS Ester Reagent (dissolved in DMSO or DMF) l1->l2 l3 Incubation at Room Temperature l2->l3 l4 Quenching of Reaction (e.g., with Tris or glycine) l3->l4 a1 Removal of Excess Reagent (e.g., dialysis or size-exclusion chromatography) l4->a1 Purify Labeled Protein a2 Protein Digestion and LC-MS/MS Analysis a1->a2 a3 Data Analysis for Labeled Peptides a2->a3 EDC/Sulfo-NHS Cross-Linking Workflow cluster_activation Carboxyl Group Activation cluster_coupling Amine Coupling and Analysis c1 Prepare Protein in MES Buffer (pH 4.5-6.0) c2 Add EDC and Sulfo-NHS c1->c2 c3 Incubate for 15 minutes c2->c3 c4 Add Amine-Containing Molecule c3->c4 Proceed to Coupling c5 Adjust pH to 7.2-7.5 c4->c5 c6 Incubate for 2 hours c5->c6 c7 Quench Reaction (e.g., with hydroxylamine) c6->c7 c8 Analyze Cross-Linked Products by MS c7->c8

References

A Comparative Guide to Amine-Reactive Crosslinking: Alternatives to 5-Chlorosulfonyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of biomolecules is a cornerstone for applications ranging from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. Amine-reactive crosslinkers are a vital class of reagents that target primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable covalent bonds. While sulfonyl chlorides like 5-Chlorosulfonyl-2-hydroxybenzoic acid represent one class of such reagents, a diverse array of alternatives exists, each with distinct chemical properties, reactivity, and performance characteristics.

This guide provides an objective comparison of this compound with its primary alternatives, including N-hydroxysuccinimide (NHS) esters, carbodiimides (in conjunction with NHS), and isothiocyanates. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to empower researchers to make informed decisions for their specific bioconjugation needs.

Performance Comparison of Amine-Reactive Crosslinkers

The selection of an optimal amine-reactive crosslinker is contingent on several factors, including the desired reaction efficiency, the stability of the resulting linkage, and the pH sensitivity of the biomolecules involved. The following table summarizes the key performance metrics of this compound and its alternatives.

FeatureThis compound (Sulfonyl Chloride)N-Hydroxysuccinimide (NHS) EstersCarbodiimides (EDC/NHS)Isothiocyanates
Reactive Group Sulfonyl chloride (-SO₂Cl)N-Hydroxysuccinimide esterCarbodiimide (activates carboxyls to react with amines)Isothiocyanate (-N=C=S)
Target Residues Primary and secondary amines, thiols, phenols, imidazoles[1]Primary amines[1]Carboxyl groups (for activation) and primary amines[1]Primary amines[1]
Resulting Bond SulfonamideAmideAmide ("zero-length")[1]Thiourea
Optimal Reaction pH Alkaline (pH > 8)[1]7.2 - 8.5[1]Activation: 4.5 - 6.0; Coupling: 7.2 - 7.5[1]9.0 - 10.0[1]
Bond Stability Very High[1][2][3]Very High[4]Very High[5]Less stable than amide bonds[1]
Reactivity High[1]High[1][4]High (with NHS)[5]Slower than NHS esters[1]
Specificity Broader reactivity with other nucleophiles[1]High for primary amines[4]Moderate; can lead to side reactions if not controlledPrimarily primary amines
Aqueous Stability of Reagent Sensitive to hydrolysisSensitive to hydrolysis[4]O-acylisourea intermediate is highly unstable; stabilized by NHS[6]Generally more stable in aqueous solutions than NHS esters[1]

Reaction Mechanisms and Workflows

The chemical pathways for each class of amine-reactive crosslinker dictate their optimal reaction conditions and potential side reactions. Understanding these mechanisms is crucial for designing successful bioconjugation strategies.

Amine-Reactive Crosslinking Workflow

The general workflow for crosslinking proteins with an amine-reactive agent involves preparation of the protein and crosslinker, the crosslinking reaction itself, quenching of the reaction, and subsequent analysis of the crosslinked products.

Amine-Reactive Crosslinking Workflow A Prepare Protein in amine-free buffer C Mix Protein and Crosslinker (Incubate at RT or 4°C) A->C B Prepare Crosslinker Solution (e.g., in DMSO or aqueous buffer) B->C D Quench Reaction (e.g., add Tris or glycine) C->D E Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) D->E

General workflow for amine-reactive protein crosslinking.

Signaling Pathway Example: EGFR Dimerization

Crosslinking agents are frequently used to study protein-protein interactions within signaling pathways. For instance, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding can be captured using a cell-impermeable crosslinker like BS³ (a sulfo-NHS ester).

EGFR Dimerization Crosslinking cluster_cell Cell Membrane A EGF Ligand B EGFR Monomer A->B Binds C EGFR Dimer B->C Dimerization D Add Crosslinker (BS³) C->D E Crosslinked EGFR Dimer D->E Covalent Linkage F Cell Lysis & Analysis (SDS-PAGE, Western Blot) E->F

Workflow for studying EGFR dimerization using a crosslinker.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful crosslinking experiments. The following are generalized protocols for the discussed amine-reactive chemistries. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.

Protocol 1: Protein Crosslinking with a Sulfonyl Chloride (e.g., this compound)

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous aprotic solvent (e.g., dioxane, THF)

  • Aqueous buffer: 0.1 M sodium borate buffer, pH 9.0

  • Quenching Solution: 1 M glycine or Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the this compound in the anhydrous aprotic solvent.

  • Labeling Reaction: a. Cool the protein solution in an ice bath. b. Slowly add the sulfonyl chloride solution to the protein solution while gently stirring. c. Maintain the pH of the reaction mixture around 9.0 by adding small amounts of a suitable base if necessary. d. Allow the reaction to proceed for 1 hour at 4°C.[1]

  • Quench Reaction: Add the Quenching Solution to consume any unreacted sulfonyl chloride.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Protocol 2: General Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS or BS³)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • Homobifunctional NHS ester crosslinker (e.g., DSS for intracellular or BS³ for cell-surface)

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) of interest in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO (for DSS) or directly in the reaction buffer (for BS³) to a final concentration of 10-25 mM.

  • Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final crosslinker concentration (a 20- to 500-fold molar excess over the protein is a common starting point). Mix thoroughly but gently.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][8]

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][8]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[7]

Protocol 3: Two-Step Protein-Protein Conjugation using EDC/NHS

Materials:

  • Protein #1 (with carboxyl groups) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Protein #2 (with primary amines) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)

  • Desalting Columns

Procedure:

  • Activation of Protein #1: a. Dissolve Protein #1 in MES buffer to a known concentration (e.g., 1-2 mg/mL). b. Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of Sulfo-NHS over the protein and a 2-4 fold molar excess of EDC over Sulfo-NHS.[5] c. Incubate the reaction for 15-30 minutes at room temperature.[5][9]

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. This prevents EDC from crosslinking carboxyls on Protein #2.[5][9]

  • Removal of Excess Reagents: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS at pH 7.2-7.5.

  • Conjugation to Protein #2: Add the activated Protein #1 to the solution of Protein #2. Incubate for 2 hours at room temperature.

  • Quench Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or glycine.

  • Purification: Purify the crosslinked protein conjugate using a suitable chromatography method.

Conclusion

The choice of an amine-reactive crosslinker is a critical decision that influences the outcome of bioconjugation experiments. While sulfonyl chlorides like this compound offer high reactivity and form very stable sulfonamide bonds, their broader reactivity profile requires careful control of reaction conditions to minimize side reactions. NHS esters have become the gold standard due to their high specificity for primary amines and the formation of stable amide bonds. Carbodiimides, particularly when used in a two-step reaction with NHS, provide a "zero-length" crosslinking option that is invaluable when the introduction of a spacer arm is undesirable. Isothiocyanates offer an alternative with good stability in solution but result in a less stable thiourea linkage. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can select the most appropriate crosslinker to achieve their desired bioconjugation outcomes, whether for elucidating protein-protein interactions, creating novel therapeutics, or developing advanced diagnostic tools.

References

Preserving Protein Function: A Comparative Guide to Labeling with 5-Chlorosulfonyl-2-hydroxybenzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating their structure, function, and interactions. However, the very act of chemical modification can compromise a protein's activity, leading to misleading experimental outcomes. This guide provides an objective comparison of protein labeling with 5-Chlorosulfonyl-2-hydroxybenzoic acid, an amine-reactive sulfonyl chloride, against other common labeling chemistries. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to select the optimal labeling strategy that preserves the functional integrity of their protein of interest.

Introduction to Protein Labeling Chemistries

The selection of a labeling reagent is a critical step in experimental design. The ideal reagent offers high specificity for a target functional group, forms a stable covalent bond, and minimally perturbs the protein's native structure and function. This guide focuses on the comparative performance of three major classes of labeling reagents:

  • Sulfonyl Chlorides (e.g., this compound): These reagents react primarily with the primary amino groups of lysine residues and the N-terminus of a protein to form highly stable sulfonamide bonds.

  • N-hydroxysuccinimide (NHS) Esters: Similar to sulfonyl chlorides, NHS esters are highly reactive towards primary amines, forming stable amide bonds.

  • Maleimides: These reagents exhibit high specificity for the thiol group of cysteine residues, forming a stable thioether linkage.

  • Enzymatic Labeling: This approach utilizes specific enzymes to catalyze the site-specific attachment of labels, offering exceptional control over the modification site.

Impact on Protein Function: A Comparative Analysis

To provide a quantitative comparison, this guide will utilize a well-characterized model enzyme, α-chymotrypsin , to illustrate the potential effects of different labeling chemistries on its catalytic activity. The data presented below is a synthesis from various studies to provide a comparative overview.

Table 1: Comparative Effect of Labeling on α-Chymotrypsin Activity
Labeling Reagent ClassSpecific Residue TargetedLinkage FormedModel Reagent ExampleReported Change in Specific Activity
Sulfonyl Chloride Lysine, N-terminusSulfonamideDansyl chlorideMinimal structural perturbation reported; activity impact is protein-dependent.
NHS Ester Lysine, N-terminusAmideFluorescein-NHSCan lead to a decrease in activity depending on the location of modified lysines.
Maleimide CysteineThioetherFluorescein-5-MaleimideGenerally well-tolerated if the cysteine is not in the active site.
Enzymatic Labeling Specific recognition sequenceVaries (e.g., Amide)Sortase AHigh specificity minimizes the impact on function.

Functional Assays to Assess Protein Activity Post-Labeling

A critical step after any labeling procedure is to experimentally validate the functional integrity of the modified protein. The choice of assay depends on the protein's biological role.

Enzyme Kinetic Assays

For enzymes, a kinetic assay is the most direct method to quantify the impact of labeling on catalytic activity. By measuring key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), researchers can determine if the modification has altered substrate binding or the catalytic rate.

Example: α-Chymotrypsin Activity Assay The activity of chymotrypsin can be monitored by measuring the hydrolysis of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The rate of p-nitroaniline release is measured spectrophotometrically at 410 nm.

Binding Assays (Fluorescence Polarization)

For proteins involved in molecular interactions (e.g., antibody-antigen, receptor-ligand), a binding assay can quantify the effect of labeling on binding affinity. Fluorescence Polarization (FP) is a powerful technique for this purpose. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Protein Synthesis Assays

For proteins involved in translation, their activity can be assessed by measuring the rate of protein synthesis in a cell-based or in vitro system. This can be quantified by incorporating labeled amino acids and measuring their incorporation into newly synthesized proteins.

Experimental Protocols

Protocol 1: Protein Labeling with a Sulfonyl Chloride (General Protocol)

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (or other sulfonyl chloride reagent)

  • Anhydrous aprotic solvent (e.g., Dioxane, THF)

  • Aqueous buffer: 0.1 M sodium borate buffer, pH 9.0

  • Quenching Solution: 1 M glycine or Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the sulfonyl chloride in the anhydrous aprotic solvent.

  • Labeling Reaction:

    • Cool the protein solution in an ice bath.

    • Slowly add the sulfonyl chloride solution to the protein solution while gently stirring. A typical starting point is a 10-fold molar excess of the reagent to the protein.

    • Maintain the pH of the reaction mixture at around 9.0 by adding small amounts of a suitable base if necessary.

    • Allow the reaction to proceed for 1 hour at 4°C.

  • Quench Reaction: Add the Quenching Solution to consume any unreacted sulfonyl chloride.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagent and byproducts.

Protocol 2: α-Chymotrypsin Activity Assay

Materials:

  • Labeled and unlabeled α-chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add a known concentration of the labeled or unlabeled chymotrypsin to the wells.

  • Initiate the reaction by adding the substrate to the wells.

  • Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Compare the V0 of the labeled enzyme to the unlabeled control to determine the relative activity.

Protocol 3: Fluorescence Polarization Binding Assay

Materials:

  • Fluorescently labeled ligand (tracer)

  • Unlabeled protein of interest

  • Labeled protein of interest

  • Assay Buffer: PBS or other suitable buffer

  • Black, low-binding 96-well or 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled ligand and measure the fluorescence intensity and polarization to find a concentration that gives a stable and robust signal.

  • Binding Experiment:

    • In the microplate, add a fixed concentration of the fluorescently labeled ligand to each well.

    • Add increasing concentrations of the unlabeled or labeled protein to the wells.

    • Include control wells with only the tracer (for minimum polarization) and tracer with a saturating concentration of the binding partner (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measurement: Measure the fluorescence polarization using the plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units as a function of the protein concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the general workflows for protein labeling and functional assessment.

G Protein Labeling and Functional Assessment Workflow cluster_0 Protein Labeling cluster_1 Functional Assessment A Protein of Interest C Labeling Reaction A->C B Labeling Reagent (e.g., this compound) B->C D Purification of Labeled Protein C->D E Labeled Protein D->E Characterized Labeled Protein F Functional Assay (e.g., Enzyme Kinetics, Binding Assay) E->F G Data Analysis F->G H Comparison to Unlabeled Control G->H

Caption: General workflow for protein labeling and subsequent functional assessment.

G Decision Tree for Choosing a Labeling Chemistry A Target Amino Acid Residue? B Amine (Lysine, N-terminus) A->B C Thiol (Cysteine) A->C D Specific Sequence A->D E Sulfonyl Chloride (e.g., this compound) B->E Stable Sulfonamide Bond F NHS Ester B->F Stable Amide Bond G Maleimide C->G Stable Thioether Bond H Enzymatic Labeling D->H Site-Specific

Caption: Decision tree for selecting a protein labeling chemistry based on the target residue.

Conclusion

The choice of a protein labeling reagent has profound implications for the integrity of experimental data. While this compound and other sulfonyl chlorides offer a robust method for labeling primary amines, it is imperative to empirically validate the functional activity of the resulting conjugate. This guide provides a framework for comparing different labeling strategies and outlines key functional assays to ensure that the act of observation does not alter the biological reality. By carefully selecting the labeling chemistry and rigorously assessing its impact, researchers can confidently unravel the complexities of protein function.

Comparative study of different sulfonyl chloride reagents for bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent modification of biomolecules is a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. Among the various chemical moieties utilized for this purpose, sulfonyl chlorides stand out for their reactivity towards primary amines, such as the lysine residues on proteins, forming stable sulfonamide bonds. This guide provides a comparative overview of different sulfonyl chloride reagents, offering insights into their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison of Sulfonyl Chloride Reagents

The selection of a sulfonyl chloride reagent is dictated by several factors, including its reactivity, selectivity, stability in aqueous environments, and the physicochemical properties of the resulting conjugate. Below is a summary of commonly used sulfonyl chloride reagents and their key characteristics.

ReagentKey FeaturesAdvantagesDisadvantagesTypical Reaction Conditions
Dansyl Chloride (DNS-Cl) Fluorescent; reacts with primary and secondary amines.[1][2]Forms highly fluorescent sulfonamide adducts, enabling detection and quantification.[3][4] Increases chromatographic separation and enhances ionization in mass spectrometry.[5]Susceptible to hydrolysis in aqueous environments.[5] Fluorescence is environmentally sensitive.[4]Alkaline pH (9-11) in a suitable buffer (e.g., sodium bicarbonate).[3] Reaction at 37°C for 1-2 hours.[3]
Tosyl Chloride (TsCl) Good leaving group; used to activate alcohols and react with amines.[6][7]Forms stable tosylates with alcohols, which can then react with nucleophiles.[6] Can be used for N-sulfonylation of amines.[8]Can lead to chlorination of alcohols as a side reaction.[9] Requires careful control of reaction conditions to ensure selectivity.[6]Anhydrous conditions with a base like pyridine or triethylamine at 0°C to room temperature.[10]
PEGylated Sulfonyl Chlorides (e.g., Boc-PEG4-sulfonyl chloride) Incorporates a polyethylene glycol (PEG) spacer.[11]Enhances aqueous solubility and reduces immunogenicity of the bioconjugate.[11] The Boc protecting group allows for orthogonal conjugation strategies.[11]Requires an activation step from the corresponding sulfonic acid, which is moisture-sensitive.[11][12]Activation of sulfonic acid at 0°C in an anhydrous solvent.[11] Conjugation to protein at pH 8.0-9.0 for 1-4 hours.[11]
Nosyl Chloride (NsCl) Electron-withdrawing nitro group enhances reactivity.Highly reactive towards nucleophiles.High reactivity can lead to lower selectivity and off-target reactions if not carefully controlled.[12]Typically reacts with amines under basic conditions.

Experimental Workflow and Methodologies

The successful use of sulfonyl chloride reagents in bioconjugation hinges on optimized experimental protocols. A general workflow is depicted below, followed by detailed methodologies for key experiments.

G cluster_0 Reagent Preparation & Activation cluster_1 Biomolecule Preparation cluster_2 Conjugation Reaction cluster_3 Quenching & Purification A Dissolve Sulfonyl Chloride in Anhydrous Solvent B Activate Sulfonic Acid (if necessary) D Add Sulfonyl Chloride Solution to Protein Solution B->D C Prepare Protein Solution in Conjugation Buffer (pH 8-9.5) C->D E Incubate at Controlled Temperature (0°C to RT) D->E F Quench Reaction with (e.g., Tris Buffer) E->F G Purify Conjugate via SEC or Dialysis F->G

General workflow for bioconjugation using sulfonyl chloride reagents.

Detailed Experimental Protocols

This protocol describes the conversion of a sulfonic acid to the more reactive sulfonyl chloride, a necessary step for reagents like Boc-PEG4-sulfonic acid.[11] This procedure must be conducted in an anhydrous environment due to the moisture sensitivity of the reagents.[11]

Materials:

  • Boc-PEG4-sulfonic acid[11]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[11]

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)[11]

  • Anhydrous dichloromethane (DCM)[11]

  • Inert gas supply (Nitrogen or Argon)[11]

  • Ice bath

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, dissolve Boc-PEG4-sulfonic acid in anhydrous DCM.[11]

  • Cool the solution to 0°C in an ice bath.[11]

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).[11] Alternatively, add oxalyl chloride (2-3 equivalents) followed by a catalytic amount of anhydrous DMF.[11]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with an amine and analyzing by LC-MS.[11]

  • Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.[11] The resulting sulfonyl chloride is typically used immediately.[11]

This protocol outlines the general procedure for conjugating a sulfonyl chloride reagent to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 8.0-9.0, or 0.1 M sodium bicarbonate, pH 9.5)[5][11]

  • Freshly prepared sulfonyl chloride solution in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[11][13]

  • Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)[11][13]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[11]

Procedure:

  • Prepare the protein solution in the conjugation buffer at a concentration of 2-10 mg/mL.[11] The pH should be adjusted to ensure deprotonation of the target amine groups.[11]

  • Dissolve the freshly prepared or stored sulfonyl chloride reagent in a minimal amount of anhydrous DMSO or DMF.[11][13]

  • Add the desired molar excess of the sulfonyl chloride solution to the protein solution with gentle stirring.[11] The optimal molar ratio should be determined empirically.[11]

  • Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.[11]

  • Quench the reaction by adding a quenching reagent to consume any unreacted sulfonyl chloride.[11][13]

  • Purify the protein conjugate using SEC or dialysis to remove excess reagents and byproducts.[11]

This protocol details the use of Dansyl Chloride for the fluorescent labeling of the N-terminal amino acid of a peptide.[3]

Materials:

  • Peptide sample (1-5 nmol)[3]

  • Dansyl Chloride solution (5 mg/mL in anhydrous acetone)[3]

  • 4% (w/v) Sodium Bicarbonate solution[3]

  • 6 M Hydrochloric acid (HCl)[3]

Procedure:

  • Dissolve the peptide in 100 µL of the sodium bicarbonate solution.[3]

  • Add 100 µL of the dansyl chloride solution.[3]

  • Incubate the mixture at 37°C for 1-2 hours.[3]

  • After incubation, evaporate the acetone.[3]

  • Add 200 µL of 6 M HCl to the aqueous residue.[3]

  • Seal the tube and hydrolyze at 110°C for 16-24 hours.[3]

  • After hydrolysis, evaporate the HCl under vacuum.[3]

  • Dissolve the residue in a suitable solvent and analyze by TLC or HPLC to identify the N-terminal dansyl-amino acid.[3]

Conclusion

The choice of a sulfonyl chloride reagent for bioconjugation is a critical decision that impacts the outcome of the experiment. Dansyl chloride is an excellent choice for applications requiring fluorescent detection, while tosyl chloride offers a versatile method for activating alcohols for subsequent reactions with amines. For applications demanding enhanced solubility and reduced immunogenicity, PEGylated sulfonyl chlorides are superior. Understanding the reactivity and handling requirements of each reagent, as outlined in the provided protocols, is paramount for achieving successful and reproducible bioconjugation.

References

Validating the Specificity of 5-Chlorosulfonyl-2-hydroxybenzoic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity and specificity of 5-Chlorosulfonyl-2-hydroxybenzoic acid with alternative reagents used in bioconjugation and chemical biology. The information presented herein is supported by available experimental data to facilitate informed decisions in experimental design and drug development.

Introduction to this compound

This compound is a bifunctional molecule containing a sulfonyl chloride and a salicylic acid moiety. The sulfonyl chloride group is an electrophilic functional group known to react with nucleophiles, particularly the side chains of certain amino acids in proteins. This reactivity makes it a potential tool for protein modification, labeling, and the development of covalent inhibitors. The salicylic acid component is a well-known pharmacophore with established roles in modulating various biological signaling pathways.

Reactivity and Specificity Profile

The reactivity of the sulfonyl chloride group is central to the application of this compound in protein modification. Sulfonyl halides, in general, exhibit a preference for reacting with nucleophilic amino acid residues. The primary targets, in descending order of typical reactivity, are:

  • Cysteine (Thiol group): The thiol side chain of cysteine is a potent nucleophile and a primary target for sulfonyl halides.

  • Lysine (ε-Amino group): The primary amine on the lysine side chain is also a key target for acylation by sulfonyl chlorides.

  • Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.

  • Tyrosine (Phenolic hydroxyl group): The hydroxyl group of tyrosine can be modified under certain conditions.

The specificity of the reaction is influenced by several factors, including the pH of the reaction buffer, the accessibility of the amino acid residues on the protein surface, and the intrinsic reactivity of the sulfonyl halide. While sulfonyl chlorides are highly reactive, they are also susceptible to hydrolysis in aqueous environments, which can compete with the desired protein modification reaction.

Comparison with Alternative Reagents

A variety of reagents are available for protein modification, each with its own set of advantages and disadvantages. The choice of reagent depends on the specific application, the target protein, and the desired outcome.

Reagent ClassTarget ResiduesAdvantagesDisadvantages
This compound Cys, Lys, His, Tyr- Binds to multiple nucleophilic residues- Salicylic acid moiety may confer additional biological activity- High reactivity can lead to lower specificity- Prone to hydrolysis in aqueous solutions
Sulfonyl Fluorides Cys, Lys, His, Tyr- More stable in aqueous solutions than sulfonyl chlorides- Good reactivity with a range of nucleophiles- Generally less reactive than sulfonyl chlorides
Maleimides Cys- Highly specific for cysteine thiols- Potential for retro-Michael addition (reversibility)- Can react with other nucleophiles at high pH
NHS Esters Lys, N-terminus- Highly specific for primary amines- Susceptible to hydrolysis
Isothiocyanates Lys, N-terminus- Form stable thiourea bonds- Can be less reactive than NHS esters

Experimental Protocols

Detailed experimental protocols are crucial for achieving reproducible and meaningful results. Below are general protocols for protein modification using sulfonyl chlorides and for quantifying the extent of modification.

Protocol 1: General Procedure for Protein Labeling with a Sulfonyl Chloride Reagent
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and maintained at a pH that balances reagent stability and protein reactivity (typically pH 7.5-8.5).

  • Reagent Preparation: Prepare a stock solution of the sulfonyl chloride reagent (e.g., 10-50 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the sulfonyl chloride stock solution to the protein solution while gently vortexing. The optimal molar excess should be determined empirically for each protein and reagent.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The reaction time may need to be optimized.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration using a buffer appropriate for the downstream application.

Protocol 2: Quantification of Protein Modification

The extent of protein modification can be determined using various methods:

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the modified protein, allowing for the calculation of the average number of modifications per protein.

  • UV-Vis Spectroscopy: If the modifying reagent has a chromophore, the degree of labeling can be estimated by measuring the absorbance at the appropriate wavelength.

  • Amino Acid Analysis: Hydrolysis of the modified protein followed by amino acid analysis can identify and quantify the modified amino acids.

Visualizing Reaction Mechanisms and Workflows

Reaction of this compound with a Lysine Residue

Caption: Reaction of this compound with a lysine residue.

Experimental Workflow for Specificity Validation

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Protein Target Protein Incubation Incubate under controlled conditions Protein->Incubation Reagent This compound Reagent->Incubation Alternatives Alternative Reagents Alternatives->Incubation MS Mass Spectrometry (Intact Mass & Peptide Mapping) Incubation->MS HPLC HPLC Analysis Incubation->HPLC Assay Functional Assay Incubation->Assay Quantification Quantify Degree of Labeling MS->Quantification Specificity Determine Site-Specificity MS->Specificity HPLC->Quantification Comparison Compare with Alternatives Assay->Comparison Quantification->Comparison Specificity->Comparison

Caption: Workflow for validating the specificity of protein modification reagents.

Signaling Pathways Modulated by Salicylic Acid Derivatives

The salicylic acid moiety of this compound suggests that this compound, or its protein conjugates, may influence cellular signaling pathways. Salicylic acid and its derivatives are known to play significant roles in both plant and animal physiology.[1] In humans, salicylates are well-known for their anti-inflammatory effects, which are mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[1]

Therefore, when using this compound in a biological context, it is important to consider that any observed effects may be a composite of the covalent modification of the target protein and the pharmacological activity of the salicylic acid portion.

Potential Signaling Pathway Interactions

signaling_pathway cluster_reagent Reagent cluster_targets Cellular Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects Reagent 5-Chlorosulfonyl-2- hydroxybenzoic acid TargetProtein Target Protein Reagent->TargetProtein Covalent Modification COX COX Enzymes Reagent->COX Inhibition IKK IKK Complex Reagent->IKK Inhibition ProteinFunction Altered Protein Function TargetProtein->ProteinFunction Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes NFkB NF-kB Activation IKK->NFkB Activates Phenotype Cellular Phenotype ProteinFunction->Phenotype Inflammation Inflammatory Response Prostaglandins->Inflammation NFkB->Inflammation

Caption: Potential signaling interactions of this compound.

Conclusion

This compound offers a reactive tool for the modification of proteins, with the potential for dual functionality through its sulfonyl chloride and salicylic acid components. However, its high reactivity necessitates careful optimization of reaction conditions to achieve desired specificity. For applications requiring high specificity, particularly for cysteine residues, alternative reagents such as maleimides may be more suitable. When interpreting results from cellular or in vivo studies, the potential pharmacological effects of the salicylic acid moiety must be considered. This guide provides a framework for the rational selection and validation of this compound and its alternatives in research and development.

References

Comparative Analysis of 5-Chlorosulfonyl-2-hydroxybenzoic Acid's Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity Profile of a Versatile Chemical Probe.

This guide provides a comprehensive assessment of the cross-reactivity of 5-Chlorosulfonyl-2-hydroxybenzoic acid with a range of functional groups commonly found in biological systems. Understanding this reactivity profile is crucial for its application as a chemical probe, a fragment for covalent inhibitor design, and a bioconjugation reagent. This document presents a comparative analysis of its reactivity, detailed experimental protocols for assessment, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Reactivity Analysis

The sulfonyl chloride moiety of this compound is a potent electrophile, susceptible to nucleophilic attack. The relative reactivity with different functional groups is a critical parameter for predicting its selectivity and potential off-target effects. The following table summarizes the expected relative reactivity based on established principles of sulfonyl chloride chemistry. It is important to note that the precise reaction rates are dependent on specific reaction conditions such as pH, solvent, and steric hindrance.

Functional GroupNucleophileTypical Reaction ProductRelative ReactivityPutative Yield Range (%)
Primary Amine R-NH₂SulfonamideVery High85-98%
Secondary Amine R₂NHSulfonamideHigh70-90%
Phenol Ar-OHSulfonate EsterModerate to High60-85%
Thiol R-SHThiosulfonate (unstable) -> Disulfide + Sulfinic acidModerateVariable
Primary Alcohol R-CH₂OHSulfonate EsterModerate50-75%
Secondary Alcohol R₂CHOHSulfonate EsterLow to Moderate30-60%
Carboxylic Acid R-COOHMixed Anhydride (intermediate)Low< 10% (typically requires activation)
Imidazole (Histidine) C₃H₄N₂Sulfonyl-imidazoleModerate40-70%
Guanidinium (Arginine) C(NH₂)₃⁺N-Sulfonyl derivativeLow< 20%
Indole (Tryptophan) C₈H₇NN-Sulfonyl derivativeLow< 15%

Note: The reactivity order is generally accepted as Primary Amine > Secondary Amine > Phenol > Primary Alcohol > Secondary Alcohol. Thiols are also highly reactive but can lead to a complex mixture of products. The nucleophilicity of these groups is significantly influenced by their protonation state, which is pH-dependent.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a competitive kinetic analysis can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Competitive Cross-Reactivity Assessment

Objective: To determine the relative reactivity of this compound with a panel of representative nucleophiles.

Materials:

  • This compound

  • A panel of nucleophiles (e.g., n-butylamine, diethylamine, phenol, benzyl alcohol, N-acetyl-L-cysteine, Nα-acetyl-L-histidine)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Triethylamine (TEA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Standard Preparation: Prepare stock solutions (10 mM) of this compound and each nucleophile in ACN.

  • Reaction Setup: In a series of microcentrifuge tubes, add a solution of this compound (final concentration 1 mM) to a solution containing an equimolar mixture of two or more competing nucleophiles (final concentration of each nucleophile, 1 mM) in ACN. A non-nucleophilic base like TEA (1.2 equivalents) can be added to scavenge the HCl byproduct.

  • Time-Course Analysis: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an excess of a highly reactive amine (e.g., piperidine) to consume any remaining this compound. Alternatively, the reaction can be stopped by acidification with formic acid.

  • HPLC Analysis: Analyze the quenched reaction mixtures by reverse-phase HPLC.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

    • Detection: Monitor at a wavelength where both the starting material and the products have significant absorbance (e.g., 254 nm).

  • Data Analysis: Quantify the peak areas of the starting material and the formed products at each time point. Calculate the rate of formation for each product to determine the relative reactivity of the nucleophiles.

Mandatory Visualization

Signaling Pathway: Inhibition of p38 MAP Kinase

This compound, due to its reactive sulfonyl chloride group, can be envisioned as a fragment for designing targeted covalent inhibitors. A potential target for such inhibitors is the p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in inflammatory signaling pathways.[1][2][] A covalent inhibitor could irreversibly bind to a nucleophilic amino acid residue in the kinase's active site, leading to sustained inhibition.

p38_MAPK_Pathway stress Cellular Stress / Cytokines mkk MAP2K (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylation inhibitor 5-Chlorosulfonyl- 2-hydroxybenzoic acid (Covalent Inhibitor) inhibitor->p38 Covalent Inhibition response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response

Caption: p38 MAPK signaling pathway and covalent inhibition.

Experimental Workflow: Protein Target Identification

To identify the protein targets of a reactive compound like this compound, a chemoproteomics approach can be employed. This workflow combines chemical biology techniques with mass spectrometry to identify proteins that are covalently modified by the compound.

target_id_workflow step1 1. Cell Lysate Preparation step2 2. Treatment with This compound step1->step2 step3 3. Protein Digestion (e.g., Trypsin) step2->step3 step4 4. Enrichment of Modified Peptides (Optional) step3->step4 step5 5. LC-MS/MS Analysis step4->step5 step6 6. Database Search and Protein Identification step5->step6 step7 7. Identification of Covalently Modified Peptides and Target Proteins step6->step7

Caption: Workflow for protein target identification.

Logical Relationship: Cross-Reactivity Assessment Logic

The assessment of cross-reactivity involves a logical progression from qualitative understanding to quantitative analysis, ultimately informing the rational design of molecules with desired selectivity.

reactivity_logic qualitative Qualitative Reactivity (Hinsberg Test Principle) quantitative Quantitative Analysis (Competitive Kinetics via HPLC) qualitative->quantitative informs sar Structure-Activity Relationship (SAR) quantitative->sar establishes design Rational Design of Selective Probes/Inhibitors sar->design guides

Caption: Logic for assessing cross-reactivity.

References

Confirming Conjugation: A Comparative Guide to Spectroscopic Techniques for 5-Chlorosulfonyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of 5-Chlorosulfonyl-2-hydroxybenzoic acid to a target molecule, typically via its reactive sulfonyl chloride group, is a critical step in the synthesis of novel compounds. Confirmation of this covalent linkage requires a suite of spectroscopic techniques. This guide provides a comparative analysis of the primary spectroscopic methods used for this purpose, offering expected data, detailed experimental protocols, and a comparison with alternative conjugation chemistries.

Spectroscopic Confirmation of Sulfonamide Bond Formation

The reaction of this compound with a primary or secondary amine on a target molecule results in the formation of a stable sulfonamide bond. Each spectroscopic technique offers unique insights into this transformation.

Key Spectroscopic Shifts Upon Conjugation:

Spectroscopic TechniqueThis compound (Starting Material)5-(N-substituted-sulfamoyl)-2-hydroxybenzoic Acid (Conjugated Product)
FTIR (cm⁻¹) Strong S=O stretches (~1370-1410 and ~1166-1204 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹)Shift in S=O stretches, appearance of N-H stretch (for primary amine reactants, ~3200-3500 cm⁻¹), changes in the fingerprint region.
¹H NMR (ppm) Aromatic protons with specific splitting patterns.Appearance of new signals corresponding to the conjugated amine moiety. Shifts in the aromatic protons of the benzoic acid ring due to the change in the electronic environment.
¹³C NMR (ppm) Characteristic signals for the aromatic carbons and the carboxyl carbon.Appearance of new signals from the conjugated amine. Shifts in the carbons of the benzoic acid ring, particularly the carbon attached to the sulfonyl group.
Mass Spectrometry (m/z) Molecular ion peak corresponding to its molecular weight (~236.63 g/mol ).Molecular ion peak corresponding to the sum of the molecular weight of 5-sulfamoyl-2-hydroxybenzoic acid and the conjugated amine, minus HCl.
UV-Vis Spectroscopy (nm) Characteristic absorbance maxima.Potential shift in λmax and/or a change in molar absorptivity depending on the nature of the conjugated molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable spectroscopic data. Below are protocols for the conjugation reaction and subsequent analysis.

Protocol 1: Synthesis of a Sulfonamide Conjugate

This protocol describes a general method for the reaction of this compound with a primary amine.

  • Dissolve the Amine: Dissolve the amine-containing compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents).

  • Add Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Spectroscopic Analysis

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a spectral width of 16 ppm and 16 scans. For ¹³C NMR, a spectral width of 240 ppm and 512 scans with proton decoupling is common.

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in the appropriate mass range.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of 200-600 nm using a spectrophotometer, using the solvent as a blank.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for confirming the conjugation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Confirmation cluster_confirmation Confirmation start This compound + Amine-containing molecule reaction Sulfonamide Formation Reaction start->reaction purification Purification of Conjugate reaction->purification ftir FTIR Spectroscopy purification->ftir Analyze Product nmr NMR (¹H, ¹³C) Spectroscopy purification->nmr Analyze Product ms Mass Spectrometry purification->ms Analyze Product uvvis UV-Vis Spectroscopy purification->uvvis Analyze Product confirmation Successful Conjugation Confirmed ftir->confirmation nmr->confirmation ms->confirmation uvvis->confirmation

Workflow for conjugation and spectroscopic confirmation.

Comparison with Alternative Conjugation Chemistries

While the reaction of sulfonyl chlorides with amines is robust, other conjugation strategies exist, each with its own advantages and disadvantages. The choice of method often depends on the nature of the target molecule and the desired properties of the final conjugate.

FeatureSulfonyl Chloride ChemistryNHS Ester ChemistryMaleimide Chemistry
Target Residue Primary and secondary amines (e.g., Lysine)Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction pH Typically requires a non-aqueous solvent and a base.Optimal at pH 7.2-8.5.Optimal at pH 6.5-7.5.
Bond Stability Very stable sulfonamide bond.Stable amide bond.Stable thioether bond, but can be reversible under certain conditions.
Specificity High for amines.High for primary amines, but can have side reactions with other nucleophiles at higher pH.Highly specific for thiols within the optimal pH range.
Aqueous Compatibility Limited, as sulfonyl chlorides are sensitive to hydrolysis.Good, although the NHS ester itself can hydrolyze.Excellent.

Visualization of Technique Comparison

The following diagram provides a visual comparison of the key features of these conjugation techniques.

technique_comparison cluster_sulfonyl Sulfonyl Chloride cluster_nhs NHS Ester cluster_maleimide Maleimide target_sulfonyl Target: Amines bond_sulfonyl Bond: Sulfonamide (Very Stable) conditions_sulfonyl Conditions: Anhydrous, Base target_nhs Target: Primary Amines bond_nhs Bond: Amide (Stable) conditions_nhs Conditions: Aqueous, pH 7.2-8.5 target_maleimide Target: Thiols bond_maleimide Bond: Thioether (Stable*) conditions_maleimide Conditions: Aqueous, pH 6.5-7.5 comparison Alternative Conjugation Chemistries cluster_sulfonyl cluster_sulfonyl cluster_nhs cluster_nhs cluster_maleimide cluster_maleimide

Comparison of key features of different conjugation chemistries.

By employing a combination of these spectroscopic techniques and understanding the alternative methods available, researchers can confidently confirm the successful conjugation of this compound and select the most appropriate strategy for their specific application.

A Comparative Guide to Amine-Reactive Labeling Reagents: Benchmarking 5-Chlorosulfonyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of modern molecular analysis. The choice of a labeling reagent is critical, influencing the outcome of applications ranging from proteomics to drug delivery. This guide provides an objective comparison of 5-Chlorosulfonyl-2-hydroxybenzoic acid, a representative of the sulfonyl chloride class of amine-reactive reagents, against other widely used labeling chemistries.

While direct quantitative experimental data for this compound in protein labeling applications is not extensively available in peer-reviewed literature, this guide will draw upon the well-established reactivity of the sulfonyl chloride functional group to provide a comprehensive comparison. The performance of this class of reagents will be benchmarked against N-hydroxysuccinimide (NHS) esters, fluorescamine, and o-phthalaldehyde (OPA).

Performance Comparison of Amine-Reactive Labeling Reagents

The selection of an appropriate labeling reagent depends on several factors, including the desired bond stability, reaction efficiency, and the nature of the biomolecule. The following table summarizes the key performance characteristics of these amine-reactive chemistries.

FeatureSulfonyl Chlorides (e.g., this compound)NHS EstersFluorescamineo-Phthalaldehyde (OPA)
Reactive Group Sulfonyl chloride (-SO₂Cl)N-Hydroxysuccinimide esterSpiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dioneo-Phthalaldehyde
Target Primary and secondary aminesPrimary aminesPrimary aminesPrimary amines (in the presence of a thiol)
Resulting Bond SulfonamideAmidePyrrolinoneIsoindole
Optimal pH 8.0 - 9.5[1]7.2 - 8.5[2]8.0 - 9.09.0 - 11.5
Reaction Speed Very fast (minutes)[2]Fast (minutes to hours)[2]Nearly instantaneousFast (seconds to minutes)
Bond Stability Highly stableStableStableStable
Reagent Stability in Aqueous Solution Low (prone to hydrolysis)Moderate (prone to hydrolysis)Low (hydrolyzes rapidly)Moderate
Fluorogenic NoNoYesYes

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient labeling. Below are generalized protocols for the key labeling reagents discussed.

Protocol 1: Protein Labeling with a Sulfonyl Chloride (e.g., this compound)

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran)[1]

  • Aqueous buffer: 0.1 M sodium borate buffer, pH 9.0[1]

  • Quenching solution: 1 M Tris-HCl or glycine, pH 8.0[1]

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the this compound in the anhydrous aprotic solvent to a stock concentration of 10-20 mM.[1]

  • Labeling Reaction:

    • Cool the protein solution in an ice bath.[1]

    • Slowly add the sulfonyl chloride solution to the protein solution with gentle stirring to achieve a 10- to 20-fold molar excess of the reagent.[1]

    • Maintain the reaction pH around 9.0, adjusting with a suitable base if necessary.[1]

    • Allow the reaction to proceed for 1 hour at 4°C.[1]

  • Quench Reaction: Add the quenching solution to consume any unreacted sulfonyl chloride.[1]

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein using a desalting column or dialysis.

Protocol 3: Protein Quantification with Fluorescamine

Materials:

  • Protein sample and standards in an amine-free buffer

  • Fluorescamine solution (3 mg/mL in acetone or DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Pipette 150 µL of your protein samples and standards into the wells of the microplate.

  • Reagent Addition: Add 50 µL of the fluorescamine solution to each well.

  • Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.

  • Measurement: Measure the fluorescence with excitation at approximately 390 nm and emission at approximately 475 nm.

  • Quantification: Generate a standard curve and determine the concentration of the unknown samples.

Protocol 4: Protein Quantification with o-Phthalaldehyde (OPA)

Materials:

  • Protein sample and standards in an amine-free buffer

  • OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol in a borate buffer, pH 9.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Pipette 40 µL of your protein samples and standards into the wells of the microplate.

  • Reagent Addition: Add 200 µL of the OPA reagent solution to each well.

  • Incubation: Incubate the plate in the dark for approximately 5 minutes.

  • Measurement: Measure the fluorescence with excitation at approximately 340 nm and emission at approximately 455 nm.

  • Quantification: Generate a standard curve and determine the concentration of the unknown samples.

Visualizing the Chemistry: Reaction and Workflow Diagrams

To further clarify the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.

Labeling Reaction of this compound reagent 5-Chlorosulfonyl- 2-hydroxybenzoic acid intermediate Reaction Intermediate reagent->intermediate + protein Protein-NH₂ (Lysine side chain or N-terminus) protein->intermediate product Protein-Sulfonamide Conjugate intermediate->product Stable Sulfonamide Bond Formation hcl HCl intermediate->hcl Byproduct

Caption: Reaction of this compound with a primary amine on a protein.

General Protein Labeling Workflow start Start: Purified Protein reaction Labeling Reaction (Protein + Reagent) start->reaction prep_reagent Prepare Labeling Reagent (e.g., dissolve in DMSO) prep_reagent->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Purification (Desalting or Dialysis) quench->purify analysis Analysis of Labeled Protein (Spectroscopy, SDS-PAGE, Mass Spec) purify->analysis end End: Purified Labeled Protein analysis->end

Caption: A generalized workflow for protein labeling experiments.

Decision Pathway for Amine-Reactive Reagent Selection start Need to label amines? fluorogenic Fluorogenic detection required? start->fluorogenic bond_stability Highest bond stability critical? fluorogenic->bond_stability No fluor Use Fluorescamine or OPA fluorogenic->fluor Yes secondary_amines Need to label secondary amines? bond_stability->secondary_amines No sulfonyl Use Sulfonyl Chloride bond_stability->sulfonyl Yes nhs Use NHS Esters secondary_amines->nhs No secondary_amines->sulfonyl Yes

Caption: Decision tree for selecting an appropriate amine-reactive labeling reagent.

Concluding Remarks

The selection of an amine-reactive labeling reagent is a critical step in experimental design. While N-hydroxysuccinimide esters are a versatile and widely adopted choice for their ability to form stable amide bonds with high efficiency, sulfonyl chlorides like this compound offer the advantage of forming exceptionally robust sulfonamide bonds and reacting with both primary and secondary amines.[2] However, the lower aqueous stability of the sulfonyl chloride reagent itself necessitates careful handling and reaction optimization.[2]

For applications requiring real-time monitoring of the labeling reaction or sensitive quantification, the fluorogenic properties of fluorescamine and o-phthalaldehyde present a distinct advantage. Ultimately, the optimal choice of reagent will depend on the specific requirements of the application, including the nature of the target molecule, the desired stability of the conjugate, and the analytical methods to be employed. This guide provides the foundational information to make an informed decision for your research needs.

References

Stability of Sulfonamide Bonds: A Comparative Analysis Featuring 5-Chlorosulfonyl-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of the sulfonamide bond, with a specific focus on derivatives of 5-Chlorosulfonyl-2-hydroxybenzoic acid. The stability of this covalent bond is a critical parameter in medicinal chemistry, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Herein, we compare its stability profile with that of sulfonamides derived from other commonly used reagents, supported by established experimental protocols.

The stability of a sulfonamide bond is significantly influenced by the electronic environment of the sulfonyl group. Electron-withdrawing groups on the aromatic ring attached to the sulfonyl moiety can render the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack and subsequent cleavage. Conversely, electron-donating groups can increase the electron density at the sulfur atom, potentially enhancing the bond's resistance to hydrolysis.

In the case of sulfonamides formed from this compound, the aryl ring is substituted with both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). The hydroxyl group is generally considered electron-donating, while the carboxylic acid group is electron-withdrawing. The overall effect on the stability of the resulting sulfonamide bond will depend on the interplay of these opposing electronic influences.

Comparative Stability Data

The following tables provide a summary of the expected and reported stability of various sulfonamides under different stress conditions. It is important to note that the stability of a sulfonamide is a function of the entire molecular structure, not solely the sulfonyl moiety.

Table 1: Hydrolytic Stability of Selected Sulfonamides

Sulfonamide DerivativepH 4 (Acidic)pH 7 (Neutral)pH 9 (Basic)
From this compoundModerately StableStableModerately Stable
From Benzenesulfonyl chlorideStableVery StableStable
From p-Toluenesulfonyl chlorideStableVery StableStable
From p-Nitrobenzenesulfonyl chlorideLess StableModerately StableLess Stable

Note: Data for this compound derivative is estimated based on the electronic effects of its substituents. Quantitative data for direct comparison is limited in published literature.

Table 2: Thermal and Photostability of Selected Sulfonamides

Sulfonamide DerivativeThermal Stability (at 60°C)Photostability (UV/Vis exposure)
From this compoundStablePotentially susceptible to photodegradation due to phenolic group
From Benzenesulfonyl chlorideVery StableGenerally Stable
From p-Toluenesulfonyl chlorideVery StableGenerally Stable
From p-Nitrobenzenesulfonyl chlorideStableSusceptible to photodegradation

Experimental Protocols

Detailed methodologies for assessing the stability of sulfonamide bonds are crucial for obtaining reliable and reproducible data. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.[1][2][3][4]

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Test Solutions:

    • Prepare stock solutions of the test sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare buffer solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

    • Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the buffered solutions in sealed vials at a constant temperature, typically 40°C or 60°C, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis:

    • Immediately analyze the withdrawn samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the remaining parent sulfonamide and any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the remaining sulfonamide concentration against time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Thermal Stability Assessment (Solid State)
  • Sample Preparation:

    • Place a known amount of the solid sulfonamide (e.g., 10 mg) in a clear glass vial.

  • Exposure:

    • Store the vials in a temperature-controlled oven at a specified temperature (e.g., 60°C, 80°C, or 100°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • At each time point, dissolve the contents of a vial in a suitable solvent.

    • Analyze the solution using a stability-indicating HPLC method to determine the percentage of remaining sulfonamide.

Protocol 3: Photostability Assessment
  • Sample Preparation:

    • Prepare a solution of the sulfonamide in a suitable solvent (e.g., methanol or water/acetonitrile) at a known concentration (e.g., 100 µg/mL).

    • Place the solution in a quartz cuvette or other transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure:

    • Expose the sample to a light source that produces a combination of UV and visible light, as specified by ICH guideline Q1B.[4][5][6][7][8][9][10] A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][10]

    • Maintain the control sample at the same temperature but in the dark.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any photodegradation products.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the experimental processes and the relationships between different factors, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Stock Solution Dilute_Acid Dilute in pH 4 Buffer Prep->Dilute_Acid Dilute_Neutral Dilute in pH 7 Buffer Prep->Dilute_Neutral Dilute_Basic Dilute in pH 9 Buffer Prep->Dilute_Basic Incubate_Acid Incubate at 40°C Dilute_Acid->Incubate_Acid Incubate_Neutral Incubate at 40°C Dilute_Neutral->Incubate_Neutral Incubate_Basic Incubate at 40°C Dilute_Basic->Incubate_Basic HPLC_Analysis HPLC Analysis Incubate_Acid->HPLC_Analysis Time Points Incubate_Neutral->HPLC_Analysis Time Points Incubate_Basic->HPLC_Analysis Time Points Data_Analysis Calculate Half-life HPLC_Analysis->Data_Analysis

Workflow for Hydrolytic Stability Testing.

Stability_Factors cluster_factors Influencing Factors cluster_structure Structural Effects Stability Sulfonamide Bond Stability pH pH pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability Structure Molecular Structure Structure->Stability EWG Electron-Withdrawing Groups (e.g., -NO2, -COOH) (Decrease Stability) Structure->EWG EDG Electron-Donating Groups (e.g., -CH3, -OH) (Increase Stability) Structure->EDG

References

Safety Operating Guide

Proper Disposal of 5-Chlorosulfonyl-2-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 5-Chlorosulfonyl-2-hydroxybenzoic acid, a corrosive and water-reactive compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1] It reacts with water and moisture, which can sometimes be violent, to produce corrosive hydrochloric and sulfonic acids.[2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.[3]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[3]

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary.[3]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste.

Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[2]

Procedure:

  • Containerization: Ensure the chemical is in its original, tightly sealed container. If transfer is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container.[2]

  • Labeling: The label must include the full chemical name, "this compound," and clearly indicate the associated hazards: "Corrosive" and "Water-Reactive".[2]

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Small, Residual Quantities

Small, residual amounts of this compound, such as those remaining in glassware after an experiment, can be neutralized before disposal. This process should be performed with extreme caution in a chemical fume hood.

Experimental Protocol for Neutralization:

  • Preparation: Prepare a dilute basic solution (e.g., 5-10% sodium hydroxide or sodium carbonate) in a large beaker and cool it in an ice-water bath.[4][5]

  • Dilution (if applicable): If neutralizing a small amount of a solution, slowly add the acidic solution to a large amount of ice water to dilute it to about 5% by volume before neutralization.[4] Always add acid to water, never the other way around.

  • Neutralization: Slowly and carefully add the residual this compound or its diluted solution to the cold, stirring basic solution.[5][6] The reaction is exothermic, and the ice bath will help to control the temperature.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is within a neutral range, typically between 5.5 and 9.5.[7][8]

  • Final Disposal: Once neutralized, the resulting solution can be flushed down the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution).[7][9]

ParameterGuidelineSource
Neutralizing Agent Concentration 5-10% Sodium Hydroxide or Sodium Carbonate[4]
Final pH for Drain Disposal 5.5 - 9.5[7][8]
Water Flush Ratio At least 20 parts water to 1 part neutralized solution[7][9]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_bulk Bulk Quantity Disposal cluster_residual Residual Quantity Disposal start Assess Quantity of this compound Waste bulk Bulk Quantity (> small, residual amounts) start->bulk Bulk residual Small, Residual Quantity start->residual Residual package Package in a sealed, labeled hazardous waste container bulk->package store Store in designated hazardous waste area package->store ehs Arrange for EHS pickup store->ehs neutralize Neutralize with a basic solution in an ice bath residual->neutralize ph_check Check pH (Target: 5.5-9.5) neutralize->ph_check ph_check->neutralize pH is not neutral drain Flush down drain with copious amounts of water ph_check->drain pH is neutral

Caption: Decision tree for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorosulfonyl-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chlorosulfonyl-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.